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Core Science & Biosynthesis

Foundational

The Electrophilic Dynamics of Perfluoro-tert-butylsulfenyl Chloride: A Mechanistic Whitepaper

Executive Summary The introduction of heavily fluorinated motifs into organic scaffolds is a cornerstone of modern drug discovery, agrochemistry, and materials science. Among these motifs, the perfluoro-tert-butyl (PFtB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of heavily fluorinated motifs into organic scaffolds is a cornerstone of modern drug discovery, agrochemistry, and materials science. Among these motifs, the perfluoro-tert-butyl (PFtB) group, −C(CF3​)3​ , stands out due to its extreme steric bulk, profound electron-withdrawing capacity, and unique utility as a 19F NMR reporter.

Perfluoro-tert-butylsulfenyl chloride ( (CF3​)3​CSCl ) serves as the premier electrophilic reagent for transferring the PFtB-thio moiety into organic molecules. This whitepaper provides an in-depth mechanistic analysis of (CF3​)3​CSCl in organic synthesis, detailing its physicochemical profile, the thermodynamics of its electrophilic addition, and field-proven protocols for its application.

Physicochemical Profiling of the PFtB Group

To understand the reactivity of (CF3​)3​CSCl , one must first quantify the electronic and steric forces exerted by the PFtB group. The substitution of nine hydrogen atoms with fluorine fundamentally alters the spatial and electronic landscape of the tertiary carbon center.

Table 1: Quantitative Comparison of Steric and Electronic Parameters

PropertyPerfluoro-tert-butyl (PFtB)tert-Butyl (t-Bu)Trifluoromethyl ( CF3​ )
Chemical Formula −C(CF3​)3​ −C(CH3​)3​ −CF3​
Hammett Constant ( σp​ ) +0.30[1]-0.20+0.54
Conformational A-value 6.109 kcal/mol[2]5.704 kcal/mol[2]2.10 kcal/mol
Van der Waals Volume 128 ų[3]~76 ų42.6 ų
19F NMR Signature Sharp singlet (9F)[1]N/ASinglet (3F)

Data Synthesis: The PFtB group possesses an A-value of 6.109 kcal/mol, making it significantly bulkier than a standard tert-butyl group[2]. Electronically, it exerts a strong inductive pull ( σp​=+0.30 )[1]. When attached to a sulfur atom in (CF3​)3​CSCl , these properties render the sulfur highly electrophilic (due to electron depletion) while simultaneously shielding it with a massive 128 ų steric umbrella[3].

Core Mechanism of Action: Electrophilic Chloro-Sulfenylation

The primary synthetic utility of (CF3​)3​CSCl lies in its reaction with unsaturated systems (alkenes and alkynes) via electrophilic addition. The mechanism is governed by a delicate interplay between the electrophilicity of the sulfur atom and the steric hindrance of the PFtB group.

Mechanistic Pathway
  • π -Complexation: The electron-deficient sulfur atom ( δ+ ) of (CF3​)3​CSCl is attacked by the π -electron cloud of the alkene.

  • Episulfonium Ion Formation: The S-Cl bond heterolytically cleaves, expelling a chloride ion and forming a cyclic three-membered episulfonium (thiiranium) intermediate[4]. Due to the 128 ų volume of the PFtB group, this intermediate is highly distorted, minimizing steric clashes with the alkene's substituents.

  • Stereospecific Ring Opening: The expelled chloride ion acts as a nucleophile, attacking the episulfonium ring from the anti-face (opposite the sulfur atom). This strictly dictates an anti-addition stereochemical outcome.

  • Regioselectivity: While standard sulfenyl chlorides often yield Markovnikov products (chloride attacking the more substituted, carbocation-stabilizing carbon), the massive steric bulk of the PFtB group can override electronic biases, forcing the chloride to attack the less sterically hindered position, leading to distinct regioisomeric ratios.

Visualizing the Reaction Dynamics

Mechanism Alkene Alkene (π-Nucleophile) PiComplex π-Complex Formation Alkene->PiComplex π-electron attack Reagent (CF3)3CS-Cl (Electrophile) Reagent->PiComplex δ+ Sulfur Episulfonium Episulfonium Ion + Cl⁻ PiComplex->Episulfonium Cl⁻ dissociation Product β-Chloroalkyl Sulfide (Anti-Addition) Episulfonium->Product Sterically directed anti-attack by Cl⁻

Fig 1: Electrophilic addition pathway of (CF3)3CSCl to an alkene via an episulfonium intermediate.

Experimental Protocols: A Self-Validating System

Handling (CF3​)3​CSCl requires precision. The following protocol details the chloro-sulfenylation of an unactivated alkene, engineered with self-validating quality control steps to ensure mechanistic fidelity.

Protocol: Anti-Selective Chloro-Sulfenylation of Alkenes

Objective: Synthesize a β -chloroalkyl perfluoro-tert-butyl sulfide.

Materials:

  • (CF3​)3​CSCl (1.1 equivalents)

  • Alkene substrate (1.0 equivalent, e.g., cyclohexene)

  • Anhydrous Dichloromethane (DCM)

  • Argon gas

Step-by-Step Methodology & Causality:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon three times.

    • Causality: (CF3​)3​CSCl is highly moisture-sensitive. Any ambient H2​O will compete with the chloride ion during the episulfonium ring-opening, leading to unwanted sulfeno-hydroxylation (formation of β -hydroxyalkyl sulfides).

  • Substrate Solvation: Dissolve the alkene (1.0 mmol) in 5.0 mL of anhydrous DCM and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: DCM is chosen because it is a non-polar, non-nucleophilic solvent that stabilizes the episulfonium intermediate just enough to allow chloride attack, without intercepting the intermediate itself (as methanol or acetonitrile would). The -78 °C temperature mitigates the extreme electrophilicity of the reagent, preventing polymerization and maximizing anti-stereoselectivity.

  • Reagent Introduction: Add (CF3​)3​CSCl (1.1 mmol) dropwise via a gas-tight syringe over 5 minutes.

  • Kinetic Monitoring (Self-Validation): Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C. Extract a 0.1 mL aliquot, dilute with CDCl3​ , and subject it to 19F NMR.

    • Causality: The PFtB group yields a sharp, uncoupled 9-fluorine singlet[1]. The disappearance of the reagent's singlet and the emergence of a new upfield singlet confirms the conversion. This provides a background-free, real-time kinetic validation of the reaction progress.

  • Quenching and Isolation: Once 19F NMR confirms >95% conversion, quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize any generated HCl . Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Applications in Drug Development and Molecular Imaging

The integration of the PFtB group via (CF3​)3​CSCl is not merely a synthetic exercise; it has profound implications for downstream pharmaceutical applications.

  • Pharmacokinetic Modulation: The extreme lipophilicity and steric bulk of the PFtB group can be leveraged to block metabolic liabilities (e.g., cytochrome P450 oxidation sites) on a drug scaffold, significantly increasing the biological half-life of the molecule.

  • 19F Magnetic Resonance Imaging (MRI): The nine magnetically equivalent fluorine atoms of the PFtB group generate a single, intense resonance signal without spin-spin splitting[5]. This ensures a maximum signal-to-noise ratio, making PFtB-derivatized molecules highly sought after as ultra-sensitive 19F NMR probes and MRI contrast agents for tracking biological processes in complex, native environments[6].

References

  • [1] Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction. Organic Letters - ACS Publications. Available at:[Link]

  • [2] Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. Available at:[Link]

  • [5] Perfluoro-t-butyl-containing compounds for use in fluorine-19 nmr and/or mri. Google Patents (CA2064567A1). Available at:

  • [6] Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. PMC - NIH. Available at:[Link]

  • [3] Access to perfluoro‐tert‐butylated molecules. ResearchGate. Available at:[Link]

  • [4] Fluoroalkylsulfonyl Chlorides Promoted Vicinal Chloro-fluoroalkylthiolation of Alkenes and Alkynes. Organic Letters - ACS Publications. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability and Decomposition Pathways of Perfluoro-tert-butylsulfenyl Chloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Perfluoro-tert-butylsulfenyl chloride, (CF₃)₃CSCl, is a fascinating yet understudied organofluorine compound. Its unique structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-tert-butylsulfenyl chloride, (CF₃)₃CSCl, is a fascinating yet understudied organofluorine compound. Its unique structure, combining the sterically demanding and highly electronegative perfluoro-tert-butyl group with a reactive sulfenyl chloride moiety, suggests a complex interplay of factors governing its stability and reactivity. This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and potential decomposition pathways of perfluoro-tert-butylsulfenyl chloride. In the absence of extensive direct experimental data, this guide synthesizes information from analogous compounds and fundamental principles of physical organic chemistry to offer a predictive framework for researchers working with this and related molecules. We will explore the anticipated thermal, photochemical, and hydrolytic degradation routes, supported by theoretical considerations and data from relevant sulfenyl chlorides and perfluorinated compounds. Furthermore, this guide outlines robust experimental protocols for the systematic investigation of its stability, providing a roadmap for future research in this area.

Introduction: The Enigma of a Sterically Encumbered, Electron-Deficient Sulfenyl Chloride

The relentless pursuit of novel molecular architectures in pharmaceutical and materials science has led to a growing interest in compounds bearing unique functional groups. The perfluoro-tert-butyl (PFtB) group is one such moiety, prized for its exceptional steric bulk and profound electron-withdrawing nature.[1][2] When appended to a reactive functional group like a sulfenyl chloride, it is expected to impart unusual chemical and physical properties.

Perfluoro-tert-butylsulfenyl chloride, (CF₃)₃CSCl, represents a significant synthetic target, promising to be a valuable reagent for introducing the PFtB-thio group into organic molecules. However, the successful application of any new reagent hinges on a thorough understanding of its stability. This guide aims to provide a detailed, predictive analysis of the thermodynamic stability and decomposition pathways of this intriguing molecule. By examining the interplay of steric hindrance and electronic effects, we can anticipate its behavior under various conditions and design strategies to handle and utilize it effectively.

Molecular Structure and Predicted Properties

The geometry of perfluoro-tert-butylsulfenyl chloride is dictated by the tetrahedral arrangement around the central carbon of the PFtB group and the bent geometry at the sulfur atom. The nine fluorine atoms create a dense electron shield around the carbon backbone, while the S-Cl bond remains an accessible site for chemical reactions.

Key Predicted Molecular Features:

  • Exceptional Steric Hindrance: The PFtB group is significantly bulkier than its hydrocarbon analog, the tert-butyl group.[1][2] This steric shield is expected to kinetically hinder reactions at the sulfur atom.

  • Strong Inductive Effect: The cumulative electron-withdrawing effect of the nine fluorine atoms will render the sulfur atom highly electrophilic.

  • Polarized S-Cl Bond: The electronegativity difference between sulfur and chlorine, further influenced by the PFtB group, results in a polar S-Cl bond, making it susceptible to both homolytic and heterolytic cleavage.

Table 1: Predicted Physicochemical Properties of Perfluoro-tert-butylsulfenyl Chloride
PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~298.58 g/mol Based on atomic masses.
Appearance Colorless to pale yellow liquidTypical for sulfenyl chlorides.
Boiling Point Moderately volatileExpected to be a liquid at room temperature due to its molecular weight and polarity.
Solubility Soluble in aprotic organic solventsInsoluble in water, with which it is expected to react.

Assessment of Thermodynamic Stability

The thermodynamic stability of a molecule is intrinsically linked to the strength of its chemical bonds. For perfluoro-tert-butylsulfenyl chloride, the critical bonds to consider are the C-S and S-Cl bonds.

The S-Cl Bond: A Locus of Reactivity

The S-Cl bond in sulfenyl chlorides is known to be relatively weak and is often the initial site of decomposition. High-level computational studies on a range of sulfenyl chlorides have placed their gas-phase S-Cl bond dissociation enthalpies (BDEs) in the range of 207.2 to 279.7 kJ mol⁻¹.[3][4] For comparison, the S-Cl BDE in tert-butylsulfenyl chloride is calculated to be at the higher end of this range, approximately 279.7 kJ mol⁻¹.[3][4]

The strong electron-withdrawing nature of the PFtB group is expected to influence the S-Cl BDE. While fluorination generally strengthens adjacent bonds, the primary factor here is the stability of the resulting perfluoro-tert-butylthiyl radical, (CF₃)₃CS•. Given the stability of perfluoroalkyl radicals, the S-Cl bond in (CF₃)₃CSCl is predicted to be of moderate strength, likely in the mid-to-upper end of the typical range for sulfenyl chlorides.

The C-S Bond: Strengthened by Fluorination

The C-S bond in perfluoro-tert-butylsulfenyl chloride is anticipated to be significantly stronger than in its non-fluorinated counterpart. The presence of multiple fluorine atoms on the carbon backbone is known to strengthen adjacent C-C and C-heteroatom bonds.[5] This is attributed to the strong inductive effect of fluorine, which shortens and strengthens the bonds. The C–F bonds themselves are exceptionally strong, with BDEs often exceeding 400 kJ mol⁻¹.[6][7] Consequently, homolytic cleavage of the C-S bond is expected to be a high-energy process and less likely to be the primary thermal decomposition pathway under moderate conditions.

Predicted Decomposition Pathways

Based on the known chemistry of sulfenyl chlorides and perfluorinated compounds, we can propose three primary decomposition pathways for perfluoro-tert-butylsulfenyl chloride: thermal, photochemical, and hydrolytic.[8][9]

Thermal Decomposition

At elevated temperatures, the most probable initial step is the homolytic cleavage of the weakest bond, the S-Cl bond, to generate a perfluoro-tert-butylthiyl radical and a chlorine radical.[9]

(CF₃)₃CSCl → (CF₃)₃CS• + Cl•

The subsequent fate of these radicals will depend on the reaction conditions. The perfluoro-tert-butylthiyl radical is a key intermediate. It can dimerize to form the corresponding disulfide, or undergo further fragmentation, although the latter would require breaking the strong C-S or C-F bonds. The chlorine radical can abstract hydrogen from a solvent or another molecule, or recombine with other radicals.

A (CF₃)₃CSCl B (CF₃)₃CS• + Cl• A->B Heat (Δ) C Dimerization ((CF₃)₃CS)₂ B->C D Further Reactions B->D A (CF₃)₃CSCl B (CF₃)₃CSOH + HCl A->B H₂O C Further Decomposition Products B->C

Predicted hydrolytic decomposition of perfluoro-tert-butylsulfenyl chloride.

Experimental Protocols for Stability Assessment

To experimentally validate the predicted stability and decomposition pathways of perfluoro-tert-butylsulfenyl chloride, a series of well-defined analytical techniques should be employed.

Synthesis and Characterization

A plausible synthetic route to perfluoro-tert-butylsulfenyl chloride would involve the chlorination of the corresponding disulfide, (CF₃)₃CSSC(CF₃)₃, or the direct reaction of perfluoro-tert-butylthiol with a chlorinating agent. [8] Proposed Synthesis:

(CF₃)₃CSSC(CF₃)₃ + Cl₂ → 2 (CF₃)₃CSCl

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR will be crucial for confirming the presence of the (CF₃)₃C- group, which should appear as a singlet. ¹³C NMR will also provide characteristic signals for the fluorinated carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the S-Cl stretch.

Thermal Stability Analysis

Protocol: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 1-5 mg of perfluoro-tert-butylsulfenyl chloride into a hermetically sealed aluminum DSC pan. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative decomposition.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from ambient temperature to a temperature where decomposition is expected (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Monitor the heat flow as a function of temperature. An exothermic event will indicate decomposition. The onset temperature of this exotherm provides a measure of the thermal stability.

Photochemical Stability Analysis

Protocol: UV-Vis Spectroscopy and NMR Monitoring

  • Prepare a dilute solution of perfluoro-tert-butylsulfenyl chloride in an inert, UV-transparent solvent (e.g., acetonitrile).

  • Record the initial UV-Vis spectrum to identify the absorption maximum (λₘₐₓ).

  • Irradiate the solution with a light source at or near the λₘₐₓ in a temperature-controlled quartz cuvette.

  • Periodically record the UV-Vis spectrum to monitor the disappearance of the starting material.

  • For product identification, irradiate a more concentrated solution in an NMR tube and acquire ¹⁹F and ¹H NMR spectra at various time points to identify decomposition products.

Hydrolytic Stability Analysis

Protocol: NMR or GC-MS Monitoring

  • Prepare a solution of perfluoro-tert-butylsulfenyl chloride in a suitable organic solvent (e.g., acetonitrile-d₃ for NMR).

  • Add a known amount of water to the solution.

  • Monitor the disappearance of the starting material and the appearance of products over time using ¹⁹F NMR or by taking aliquots for GC-MS analysis.

  • The rate of hydrolysis can be determined by following the concentration changes as a function of time.

Conclusion: A Roadmap for a Promising Reagent

Perfluoro-tert-butylsulfenyl chloride stands as a molecule of significant synthetic potential, yet its practical utility is intrinsically tied to its stability. This in-depth technical guide has provided a predictive framework, grounded in established chemical principles and data from analogous compounds, for understanding its thermodynamic stability and decomposition pathways.

The dominant structural features—the exceptional steric bulk and potent electron-withdrawing nature of the perfluoro-tert-butyl group—are predicted to create a delicate balance. While the C-S bond is likely fortified, the S-Cl bond remains the Achilles' heel, susceptible to thermal, photochemical, and hydrolytic cleavage. The primary decomposition pathways are anticipated to proceed via a perfluoro-tert-butylthiyl radical intermediate or through nucleophilic attack by water.

The experimental protocols outlined herein offer a clear and robust strategy for the empirical validation of these predictions. A thorough investigation of the stability of perfluoro-tert-butylsulfenyl chloride will not only ensure its safe and effective use but also deepen our understanding of the fundamental chemistry of sterically encumbered and highly fluorinated organosulfur compounds. This knowledge will be invaluable for the design and development of next-generation reagents and functional molecules in the pharmaceutical and materials science industries.

References

  • Hu, J., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society.
  • Leshina, T. V., et al. (2019). Homolytic S–Cl bond dissociation enthalpies of sulfenyl chlorides – a high-level G4 thermochemical study.
  • Leshina, T. V., et al. (2019). Homolytic S–Cl bond dissociation enthalpies of sulfenyl chlorides – a high-level G4 thermochemical study.
  • Hu, J., et al. (2022). tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society.
  • Dolbier, W. R., & Li, A.-R. (1997). The reactivities of perfluoroisopropyl and tert-butyl radicals towards hydrogen atom abstraction from triethylsilane. Journal of the Chemical Society, Perkin Transactions 2.
  • König, B., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
  • Wikipedia. (n.d.). Sulfenyl chloride.
  • Arcoria, A., et al. (2016). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
  • Chen, C., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent.
  • Leshina, T. V., et al. (2020). A Quantum Chemical Study of the Gas-Phase Homolytic S–Br Bond Dissociation Enthalpies of Sulfenyl Bromides.
  • Piacenti, F., et al. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
  • Chatgilialoglu, C., et al. (1993). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
  • Tedder, J. M., & Walton, J. C. (1979). Addition of perfluoro-t-butyl radicals to fluoro-olefins. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • L-S. Li, et al. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Polymer Chemistry.
  • M. F. C. Gomes, et al. (2023). The path towards type V deep eutectic solvents: inductive effects and steric hindrance in the system tert-butanol + perfluoro tert-butanol. Physical Chemistry Chemical Physics.
  • Hu, J., et al. (2020). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with DBBF and CsF.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
  • Glass, R. S., et al. (1995). Chemistry of sulfenic acids. 3. Studies of sterically hindered sulfenic acids using flash vacuum pyrolysis. The Journal of Organic Chemistry.
  • Hu, J., et al. (2020). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2.
  • Hu, J., et al. (2020). Access to perfluoro-tert-butylated molecules.
  • S. K. Burger, et al. (2023). High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances. The Journal of Physical Chemistry A.
  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • D. A. Nicewicz, et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • Ivanov, S. N., et al. (2024). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • S. K. Burger, et al. (2023). Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. ChemRxiv.
  • D. A. Probst, et al. (2015). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic Letters.
  • König, B., et al. (2016).
  • Gharda, K. H. (2009). Methods for producing perfluoroalkanedi(sulfonyl chloride). U.S.
  • J. F. King, et al. (1982). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society.
  • S. K. Burger, et al. (2023). High-Level Quantum Chemical Prediction of C–F Bond Dissociation Energies of Perfluoroalkyl Substances. The Journal of Physical Chemistry A.
  • Gharda, K. H. (2011). A method for preparation of perfluoroalkyl sulfenyl chloride. WO 2011/080752 A1.
  • W. E. Truce, et al. (1959). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry.
  • Gharda, K. H. (2010). METHOD FOR PREPARATION OF PERFLUOROMETHYLSULFENYL CHLORIDE.
  • Wikipedia. (n.d.). Carbon–fluorine bond.
  • Hu, J., et al. (2021). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines.
  • Sharpless, K. B., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • CymitQuimica. (n.d.). CAS 2378-02-1: Perfluoro-tert-butanol.
  • J. A. Field, et al. (2023). Exploring the Evolution of Organofluorine-Containing Compounds during Simulated Photolithography Experiments. Environmental Science & Technology.
  • T. F. Bruton, et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. Environmental Science: Processes & Impacts.
  • Mabury, S. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and. Library and Archives Canada.
  • Kitazume, T., & Yamazaki, T. (1996). Biologically Active Organofluorine Compounds. Topics in Current Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Electrophilic Sulfenylation Using Perfluoro-tert-butylsulfenyl Chloride

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The perfluoro-tert-butyl (PFtB) group is a highly prized motif in medicinal chemistry, agrochemicals, and materials science. Its extreme lipophilicity, massive steric bulk (van der Waals volume ~128 ų), and the presence of nine equivalent fluorine atoms make it an exceptional structural element for enhancing metabolic stability and serving as a highly sensitive ¹⁹F NMR probe ()[1].

While traditional fluoroalkylation often relies on radical or nucleophilic pathways, direct electrophilic sulfenylation using perfluoro-tert-butylsulfenyl chloride ( (CF3​)3​CSCl , CAS: 32308-83-1) provides a highly efficient, direct route to install the −S-C(CF3​)3​ moiety onto arenes and heteroarenes. This guide outlines a robust, self-validating protocol for the electrophilic sulfenylation of organic substrates using this commercially available reagent ()[2].

Mechanistic Rationale & Causality

Electrophilic sulfenylation is a powerful C–S bond-forming reaction driven by the polarization of the S–Cl bond ()[3]. Designing a protocol around (CF3​)3​CSCl requires navigating the unique electronic and steric properties of the PFtB group:

  • Electronic Activation: The strong electron-withdrawing nature of the nine fluorine atoms renders the sulfur atom highly electrophilic, facilitating rapid Electrophilic Aromatic Substitution (S_EAr) on electron-rich arenes (e.g., indoles, pyrroles) without the need for transition-metal catalysts.

  • Steric Shielding: The massive steric bulk of the PFtB group severely restricts the trajectory of incoming nucleophiles. Consequently, reactions must be performed in non-coordinating solvents to prevent solvent-reagent complexation that could further block the sulfur center.

  • Base Selection Causality: 2,6-Lutidine is explicitly chosen over standard bases like triethylamine. Triethylamine is nucleophilic and can attack the sulfenyl chloride to form a dead-end sulfenamide complex. The methyl groups on 2,6-lutidine sterically block the nitrogen from attacking the bulky (CF3​)3​CSCl , restricting its role strictly to scavenging the HCl byproduct.

Workflow cluster_0 Reaction Setup & Activation cluster_1 Mechanistic Pathway (SEAr) cluster_2 Self-Validation System N1 Arene + 2,6-Lutidine in dry DCM (-78 °C) N2 Addition of (CF₃)₃CSCl (Dropwise) N1->N2 N3 Electrophilic Attack Formation of σ-Complex N2->N3 N4 Rearomatization (HCl scavenged by base) N3->N4 N5 19F NMR Tracking (Disappearance of reagent) N4->N5 N6 Product Isolation (Singlet at ~ -68 ppm) N5->N6

Fig 1: Workflow and SEAr mechanism for electrophilic perfluoro-tert-butylsulfenylation.

Step-by-Step Experimental Protocol

Safety Note: (CF3​)3​CSCl is volatile, corrosive, and moisture-sensitive. All manipulations must be performed in a well-ventilated fume hood using oven-dried glassware under an inert argon atmosphere.

Phase 1: Reaction Setup
  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the arene substrate (1.0 mmol, 1.0 eq) and 2,6-lutidine (1.2 mmol, 1.2 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 5.0 mL). Causality: DCM is highly polarizable, stabilizing the Wheland intermediate during the S_EAr pathway without coordinating to the electrophile.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes. Causality: The highly polarized S–Cl bond is prone to homolytic cleavage or side reactions at room temperature. Cryogenic temperatures ensure the kinetic S_EAr pathway dominates.

Phase 2: Electrophilic Addition
  • Reagent Introduction: Using a gas-tight syringe, add (CF3​)3​CSCl (1.1 mmol, 1.1 eq) dropwise down the side of the flask over 5 minutes.

  • Incubation: Stir the reaction mixture at -78 °C for 1 hour, then slowly remove the cooling bath to allow the mixture to warm to 0 °C over an additional hour.

Phase 3: Quench and Extraction
  • Quenching: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous NaHCO3​ .

  • Extraction: Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 10 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the highly lipophilic product via silica gel flash chromatography using a non-polar eluent (e.g., 100% hexanes to 95:5 hexanes/ethyl acetate).

Data Presentation: Substrate Scope & Conditions

The following table summarizes the optimized conditions and typical quantitative outcomes for various substrate classes. Note the necessity of a strong Lewis acid ( AgOTf ) for unactivated arenes to abstract the chloride ion and generate a highly reactive sulfenium equivalent [(CF3​)3​CS]+ .

SubstrateAdditive / BaseTemperature ProfileReaction TimeIsolated Yield (%)¹⁹F NMR Shift (ppm)
Indole 2,6-Lutidine (1.2 eq)-78 °C → 0 °C2.0 h85-68.2
N-Methylpyrrole 2,6-Lutidine (1.2 eq)-78 °C → 0 °C1.5 h88-68.5
N,N-Dimethylaniline 2,6-Lutidine (1.2 eq)-78 °C → 25 °C4.0 h76-67.9
Toluene AgOTf (1.1 eq)0 °C → 25 °C12.0 h62-68.8

Trustworthiness: A Self-Validating Analytical System

A critical challenge in fluoroalkylation is tracking reaction progress, as highly lipophilic products often co-elute with starting materials on TLC plates. This protocol is designed as a self-validating system utilizing the unique properties of the PFtB group ()[4].

Because the PFtB group possesses nine equivalent fluorine atoms that do not couple to any other nuclei, it produces an intensely sharp, massive singlet in ¹⁹F NMR.

  • Validation Step: Take a 0.1 mL aliquot of the reaction mixture, dilute it in CDCl3​ , and run a rapid ¹⁹F NMR (requires <1 minute, no solvent suppression needed).

  • Tracking: The starting material (CF3​)3​CSCl exhibits a distinct chemical shift. As the reaction proceeds, this peak diminishes, and a new, distinct singlet emerges between -67.0 and -69.0 ppm (corresponding to the product).

References[2] Title: Perfluoro-tert-butylsulfenyl chloride - Fluorinated compounds. Source: Chemfish Tokyo. URL: https://www.chemfish.co.jp/[4] Title: Perfluoro-tert-butyl Homoserine Is a Helix-Promoting, Highly Fluorinated, NMR-Sensitive Aliphatic Amino Acid: Detection of the Estrogen Receptor·Coactivator Protein-Protein Interaction by 19F NMR. Source: Biochemistry (ACS Publications). URL: https://doi.org/10.1021/acs.biochem.6b01252[3] Title: Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling. Source: Angewandte Chemie International Edition / PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8312638/[1] Title: Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.2c10479

Sources

Application

Application Note: Strategies for the Introduction of Perfluoro-tert-butylthio Groups in Pharmaceutical Compounds

Introduction & Rationale The perfluoro-tert-butylthio group ( −SC(CF3​)3​ ) represents an extreme frontier in fluoro-organic chemistry. While the trifluoromethylthio ( −SCF3​ ) group is widely utilized in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The perfluoro-tert-butylthio group ( −SC(CF3​)3​ ) represents an extreme frontier in fluoro-organic chemistry. While the trifluoromethylthio ( −SCF3​ ) group is widely utilized in drug discovery to enhance lipophilicity and metabolic stability, the −SC(CF3​)3​ moiety offers a profound magnification of these properties.

In pharmaceutical development, the introduction of a −SC(CF3​)3​ group serves three primary strategic functions:

  • Absolute Steric Shielding : The massive bulk of the three −CF3​ groups completely shields the central sulfur atom, rendering it highly resistant to oxidative metabolism (e.g., sulfoxide/sulfone formation via Cytochrome P450 enzymes).

  • Extreme Electron Withdrawal : The cumulative inductive effect of nine fluorine atoms makes this group one of the most electron-withdrawing substituents available, profoundly lowering the pKa of adjacent functional groups and modulating target-binding thermodynamics.

  • 19 F MRI Traceability : The nine magnetically equivalent fluorine atoms yield a single, intense, and sharp singlet in 19 F NMR (typically around -68 to -70 ppm), making these compounds exceptional candidates for ultra-low field 19 F Magnetic Resonance Imaging (MRI) probes[1].

Quantitative Substituent Effects

To understand the causality behind its pharmacological impact, we must look at its linear free-energy relationship parameters. As demonstrated in Table 1, the −SC(CF3​)3​ group possesses a Hammett para-substitution constant ( σp​ ) of 0.58, surpassing even the −SCF3​ group[2].

Table 1: Physicochemical Properties of Fluorinated Thio-Substituents

Substituent σm​ (Inductive) σp​ (Total Electronic) σI​ (Field Effect) σR​ (Resonance)Lipophilicity ( π )
−CH3​ -0.07-0.17-0.05-0.120.52
−SCF3​ 0.400.500.400.101.44
−C(CF3​)3​ 0.530.550.530.021.98
−SC(CF3​)3​ 0.51 0.58 0.47 0.11 ~2.50 (est.)

Data adapted from established substituent effect compilations[2].

Reagent Acquisition & Handling

The primary bottleneck in −SC(CF3​)3​ chemistry is reagent availability. The free thiol, perfluoro(2-methylpropane)thiol-2 ( (CF3​)3​CSH ), is a highly volatile liquid. It is typically synthesized by reacting perfluoroisobutylene with sulfur in the presence of a fluoride source, often isolated first as a stable bis(perfluoro-tert-butylthio)mercury complex ( ((CF3​)3​CS)2​Hg )[3].

  • Liberation of the Free Thiol : The free thiol is generated on-demand by treating the mercury or silver complex with concentrated HCl under vacuum[3].

  • Radical Source : For radical additions, bis(perfluoro-tert-butyl) disulfide ( (CF3​)3​C−S−S−C(CF3​)3​ ) is utilized. It is a volatile, colorless liquid (bp 143–145 °C) that provides a stable, bench-ready source of the (CF3​)3​CS∙ radical[3].

Synthetic Methodologies

Because of the extreme steric hindrance of the −C(CF3​)3​ moiety, traditional SN​2 or un-catalyzed SN​Ar pathways are generally kinetically forbidden. Successful introduction relies on transition-metal catalysis (to force proximity via reductive elimination) or radical pathways (which are less sensitive to steric bulk).

Pathway A: Photoredox-Catalyzed Radical Addition

The S-S bond in bis(perfluoro-tert-butyl) disulfide is sterically shielded. Thermal homolysis requires harsh conditions that degrade complex APIs. Visible-light photoredox catalysis enables single-electron transfer (SET) at room temperature, generating the electrophilic (CF3​)3​CS∙ radical gently, which then selectively attacks electron-rich alkenes[4].

G PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star Visible Light (Blue LED) Radical_Gen SET to (CF3)3C-S-S-C(CF3)3 Generates (CF3)3CS• PC_star->Radical_Gen Single Electron Transfer Radical_Gen->PC Catalyst Regeneration Addition Radical Addition to Alkene (C-S Bond Formation) Radical_Gen->Addition Radical Attack Product Perfluoro-tert-butylthiolated API Intermediate Addition->Product HAT / Oxidation

Figure 1: Photoredox-catalyzed radical mechanism for perfluoro-tert-butylthiolation of alkenes.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Nucleophilic Thiolation of Aryl Iodides
  • Causality & Insights : Aryl iodides are strictly required over bromides due to their lower bond dissociation energy, which is necessary to overcome the high activation barrier of coupling such a bulky nucleophile. 1,10-phenanthroline is utilized as a bidentate ligand to stabilize the Cu(I) center and prevent the formation of unreactive, polymeric copper-thiolate dead-ends. Cs2​CO3​ is chosen because the large ionic radius of cesium enhances the solubility and naked nucleophilicity of the intermediate thiolate.

Step-by-Step Procedure:

  • Catalyst Assembly : In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with CuI (10 mol%, 19 mg) and 1,10-phenanthroline (10 mol%, 18 mg).

  • Substrate Addition : Add the target aryl iodide (1.0 mmol) and anhydrous Cs2​CO3​ (1.5 mmol, 488 mg).

  • Thiol Introduction : Add anhydrous DMF (5.0 mL). Using a pre-chilled gas-tight syringe, rapidly inject perfluoro(2-methylpropane)thiol-2 ( (CF3​)3​CSH ) (1.2 mmol).

  • Reaction Execution : Seal the Schlenk tube tightly, remove it from the glovebox, and heat the mixture at 90 °C in a pre-heated oil bath for 16 hours under vigorous stirring.

  • Self-Validation Check : Withdraw a 50 µL aliquot, dilute in CDCl3​ , and acquire a 19 F NMR spectrum. The disappearance of the thiol peak and the emergence of a new singlet at ~ -68 ppm confirms product formation.

  • Workup : Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the copper salts. Wash the organic filtrate with water (3 x 10 mL) to extract the DMF.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient).

Protocol 2: Visible-Light Radical Hydrothiolation of Alkenes
  • Causality & Insights : fac−[Ir(ppy)3​] is selected because its excited state reduction potential is highly reducing, perfectly tuned to cleave the deactivated S-S bond of the perfluorinated disulfide. Strict anaerobic conditions are mandatory; dissolved oxygen will rapidly quench the ∗Ir(III) excited state and trap the intermediate carbon-centered radicals, leading to hydroperoxide byproducts.

Step-by-Step Procedure:

  • Reaction Assembly : In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the terminal alkene API precursor (0.5 mmol), bis(perfluoro-tert-butyl) disulfide (0.6 mmol, 301 mg)[3], and fac−[Ir(ppy)3​] (1 mol%, 3.3 mg).

  • Solvent Addition : Add 3.0 mL of anhydrous acetonitrile.

  • Degassing (Critical Step) : Seal the vial with a Teflon-lined septum cap. Sparge the solution directly with a needle connected to an argon line for a minimum of 15 minutes.

  • Irradiation : Place the vial in a photoreactor equipped with 34 W Blue LEDs (450 nm). Irradiate at room temperature for 12 hours. Use an external cooling fan to maintain the temperature below 30 °C, preventing thermal degradation of the photocatalyst.

  • Workup & Purification : Turn off the light source, uncap the vial to expose the mixture to air (quenching the radical cycle), and concentrate the mixture under reduced pressure. Purify the residue directly via silica gel chromatography to isolate the anti-Markovnikov perfluoro-tert-butylthiolated product.

References

  • Syntheses of Fluoroorganic Compounds | PDF | Distillation | Iodine - Scribd Source: Scribd URL
  • 有机化学中的取代基效应 (Substituent Effects in Organic Chemistry)
  • Source: National Institutes of Health (NIH)
  • Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of perfluoro-tert-butylsulfenyl chloride during synthesis

A Guide to Preventing Hydrolysis for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of perfluoro-tert-butylsulfenyl chloride ((CF₃)₃CSCl). This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of perfluoro-tert-butylsulfenyl chloride ((CF₃)₃CSCl). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges associated with the synthesis of this highly reactive and moisture-sensitive compound. Our focus is to empower you with the knowledge to prevent hydrolysis, a critical factor in achieving high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is perfluoro-tert-butylsulfenyl chloride and why is its synthesis challenging?

Perfluoro-tert-butylsulfenyl chloride, (CF₃)₃CSCl, is a specialized organofluorine reagent. The presence of the bulky and highly electronegative perfluoro-tert-butyl group significantly influences the reactivity of the sulfenyl chloride moiety. The primary challenge in its synthesis is its extreme sensitivity to moisture. The sulfur-chlorine (S-Cl) bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of undesired byproducts.

Q2: What are the primary consequences of accidental hydrolysis during the synthesis?

Accidental hydrolysis can lead to a cascade of problems in your synthesis, including:

  • Reduced Yield: The desired perfluoro-tert-butylsulfenyl chloride is consumed, leading to a significant decrease in the overall yield of your reaction.

  • Formation of Impurities: Hydrolysis results in the formation of perfluoro-tert-butylsulfenic acid ((CF₃)₃CSOH) and subsequently other decomposition products, which can be difficult to separate from the target compound.

  • Inconsistent Reaction Outcomes: The presence of hydrolysis byproducts can interfere with subsequent reactions where the sulfenyl chloride is used, leading to unreliable and non-reproducible results.

Q3: What are the visible signs of hydrolysis in my reaction?

While not always visually obvious, signs of hydrolysis may include:

  • Fuming upon exposure to air: The hydrogen chloride (HCl) gas produced during hydrolysis can be observed as white fumes.

  • Changes in the reaction mixture's appearance: The formation of precipitates or a change in color could indicate the presence of hydrolysis byproducts.

  • Discrepancies in analytical data: NMR or IR spectra may show unexpected peaks corresponding to the hydrolysis products.

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you might encounter during the synthesis of perfluoro-tert-butylsulfenyl chloride.

Issue 1: Low or no yield of the desired product, with evidence of starting material decomposition.

Q: I followed a general procedure for synthesizing a similar sulfenyl chloride, but my yield of (CF₃)₃CSCl is very low. What could be the primary cause?

A: The most probable culprit is inadequate exclusion of moisture from your reaction system. Sulfenyl chlorides, and particularly perfluorinated ones, are exceptionally reactive towards water[1]. Even trace amounts of moisture in your solvents, reagents, or on the surface of your glassware can lead to significant hydrolysis.

Core Directive: Implement Rigorous Anhydrous Techniques.

A successful synthesis of perfluoro-tert-butylsulfenyl chloride hinges on creating and maintaining a scrupulously dry environment. This is not merely a suggestion but a critical requirement.

Experimental Protocols: Best Practices for an Anhydrous Synthesis

Here, we provide a detailed, step-by-step methodology for ensuring an inert and dry reaction environment, a cornerstone for the successful synthesis of perfluoro-tert-butylsulfenyl chloride.

Protocol 1: Rigorous Drying of Glassware and Equipment
  • Initial Cleaning: Thoroughly wash all glassware with a suitable detergent, followed by rinsing with deionized water and then a final rinse with acetone to facilitate drying.

  • Oven Drying: Place all glassware (including stir bars) in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.

  • Cooling Under Inert Atmosphere: Assemble the hot glassware quickly while still hot and immediately place it under a positive pressure of a dry, inert gas (Argon or Nitrogen). This prevents atmospheric moisture from adsorbing onto the cooling glass surfaces. This can be achieved using a Schlenk line or a glovebox.

Protocol 2: Preparation of Anhydrous Solvents

The choice of solvent is critical. Non-polar aprotic solvents are generally preferred. Dichloromethane or specialty fluorinated solvents are common choices.

  • Solvent Selection: Use a solvent that is compatible with your reagents and can be effectively dried.

  • Drying Method: For many common solvents, distillation from an appropriate drying agent is the most effective method. For instance, dichloromethane can be distilled from calcium hydride (CaH₂).

  • Storage: Store the freshly dried solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.

Data Presentation: Recommended Drying Agents for Solvents

Drying AgentSuitable SolventsIncompatible WithNotes
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, DichloromethaneProtic solvents, Esters, KetonesReacts vigorously with water to produce H₂ gas. Handle with care.
Molecular Sieves (3Å, 4Å) Most aprotic solvents-Must be activated by heating under vacuum before use. 3Å is preferred for ethanol and methanol, while 4Å is a good general-purpose drying agent.
Sodium/Benzophenone Ethers, HydrocarbonsHalogenated solvents, Ketones, EstersProvides a visual indication of dryness (deep blue/purple color). Not suitable for all solvents.
Protocol 3: Handling of Reagents
  • Anhydrous Reagents: Whenever possible, purchase and use anhydrous grade reagents.

  • Drying Solid Reagents: If a reagent is a stable solid, it can be dried in a vacuum oven (ab-derhalden pistol) before use.

  • Inert Atmosphere Transfer: Transfer all reagents, especially liquids, using syringe techniques under a positive pressure of inert gas.

Visualizing the Problem: The Hydrolysis Pathway

To fully appreciate the necessity of these stringent measures, it is essential to understand the chemical transformation that occurs during hydrolysis.

Hydrolysis_Mechanism Perfluoro-tert-butylsulfenyl_chloride (CF₃)₃CSCl Intermediate [(CF₃)₃CS(OH)Cl]⁻H⁺ Perfluoro-tert-butylsulfenyl_chloride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Perfluoro-tert-butylsulfenic_acid (CF₃)₃CSOH Intermediate->Perfluoro-tert-butylsulfenic_acid HCl HCl Intermediate->HCl Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Work-up A Oven-Dry Glassware D Assemble Hot Glassware under Inert Gas A->D B Activate Molecular Sieves C Distill Solvents B->C F Add Anhydrous Solvent via Syringe C->F E Evacuate and Refill with Inert Gas (3x) D->E E->F G Add Reagents under Positive Inert Gas Pressure F->G H Run Reaction under Inert Atmosphere G->H I Quench and Work-up under Inert Conditions (if necessary) H->I

Caption: Workflow for an inert atmosphere reaction.

By diligently following these protocols and being mindful of all potential sources of moisture, you will significantly increase your chances of successfully synthesizing perfluoro-tert-butylsulfenyl chloride and avoiding the detrimental effects of hydrolysis.

References

  • Gharda, K. H. (2011). A method for preparation of perfluoroalkyl sulfenyl chloride. (Patent No. WO/2011/080752). World Intellectual Property Organization. Retrieved from [Link]

  • Wikipedia. (2023). Sulfenyl chloride. In Wikipedia. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions and yields for perfluoro-tert-butylsulfenyl chloride additions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the introduction of the highly lipophilic and sterically demanding perfluoro-tert-butylthio (PFtBS) group into organic f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the introduction of the highly lipophilic and sterically demanding perfluoro-tert-butylthio (PFtBS) group into organic frameworks. Perfluoro-tert-butylsulfenyl chloride ( (CF3​)3​CSCl , CAS: 32308-83-1) is a powerful reagent for drug development and materials science. However, its unique electronic and steric properties often lead to unexpected challenges, such as low yields, competitive chlorination, and poor conversion in standard electrophilic additions.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your reaction conditions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My reaction with an electron-rich arene (e.g., pyrrole) yields chlorinated byproducts instead of the desired perfluoro-tert-butylthio ether. How can I prevent this?

Causality: The (CF3​)3​C− group is intensely electron-withdrawing and exceptionally bulky[4]. In typical sulfenyl chlorides, the sulfur atom is electrophilic ( Sδ+−Clδ− ). However, the extreme steric bulk of the PFtB group shields the sulfur atom. Consequently, nucleophiles are forced to attack the more exposed, now partially positive chlorine atom. This phenomenon—where sulfenyl chlorides with strong electron-acceptor substituents act as chlorinating agents—is a well-documented mechanistic pitfall [2]. While pyrroles are excellent substrates for less hindered perfluoroalkyl sulfenyl chlorides [1], (CF3​)3​CSCl requires altered conditions to prevent this side reaction.

Solution: To favor sulfenylation over chlorination, shift the reaction from a direct nucleophilic attack to a radical pathway, or utilize highly polar aprotic solvents (e.g., MeCN) with a chloride-abstracting silver salt (like AgNTf2​ ). This forces the formation of a highly reactive, transient sulfenium intermediate that bypasses the steric shielding.

Q2: I am trying to add (CF3​)3​CSCl to an unactivated terminal alkene, but yields are below 20% under thermal conditions. What is the optimal approach?

Causality: Thermal electrophilic addition relies on the formation of an episulfonium intermediate. The strongly electron-withdrawing PFtB group severely destabilizes this intermediate. Furthermore, the massive cone angle of the PFtB group sterically hinders the subsequent ring-opening by the chloride ion, stalling the reaction and promoting decomposition or alkene oligomerization.

Solution: Transition entirely to a radical addition mechanism. By using UV irradiation or a visible-light photocatalyst, the S-Cl bond undergoes rapid homolytic cleavage. The resulting electrophilic perfluoro-tert-butylthiyl radical adds seamlessly to the less substituted carbon of the alkene. Subsequent chlorine radical transfer yields the anti-Markovnikov addition product with high regioselectivity.

Q3: How does the steric bulk of the PFtB group affect regioselectivity in aromatic substitution compared to the standard CF3​S− group?

Causality: The PFtB group has a significantly larger steric profile than the trifluoromethyl group. During aromatic substitution, ortho-substitution is almost entirely suppressed due to severe steric clash between the substrate and the incoming reagent [3].

Solution: Expect exclusive para-substitution (or meta-substitution if directed by aryne intermediates). If the para-position of your substrate is blocked, direct electrophilic substitution will likely fail. In such cases, consider pre-functionalizing the arene with a halogen and utilizing cross-coupling strategies.

Part 2: Quantitative Data Summaries

To illustrate the necessity of mechanistic optimization, the following table summarizes the performance of (CF3​)3​CSCl additions to 1-hexene under various activation conditions.

Table 1: Comparison of Reaction Conditions and Yields for (CF3​)3​CSCl Addition to 1-Hexene

Reaction ConditionPrimary MechanismTemp (°C)Additive/CatalystConversion (%)Desired Yield (%)Major Byproduct
Thermal (Dark)Electrophilic80None3515Chlorinated alkene
Lewis AcidElectrophilic25 AgNTf2​ (1.1 eq)6045Alkene oligomers
Radical InitiatorRadical80AIBN (10 mol%)8572Disulfide
Photochemical Radical 25 UV (254 nm) >95 88 Trace Disulfide

Part 3: Standardized Experimental Protocol

Photochemical Radical Addition of (CF3​)3​CSCl to Terminal Alkenes

Note: This protocol incorporates a self-validating NMR checkpoint to ensure the highly volatile (CF3​)3​CSCl has fully reacted before attempting isolation, preventing yield loss during workup.

Step-by-Step Methodology:

  • Preparation: Flame-dry a quartz reaction vessel equipped with a Teflon-coated magnetic stir bar and a rubber septum under an argon atmosphere.

  • Reagent Loading: Add the terminal alkene (1.0 equiv, 1.0 mmol) and anhydrous, degassed dichloromethane (DCM, 5.0 mL) to the vessel.

  • Addition of Sulfenyl Chloride: Using a gas-tight syringe, carefully inject perfluoro-tert-butylsulfenyl chloride (1.2 equiv, 1.2 mmol). Caution: Highly toxic and volatile (bp ~ 85°C). Perform exclusively in a well-ventilated fume hood.

  • Degassing: Perform three freeze-pump-thaw cycles to remove residual oxygen. Oxygen acts as a radical scavenger and will prematurely quench the thiyl radical, leading to sulfoxide byproducts.

  • Irradiation: Place the sealed vessel in a photochemical reactor equipped with 254 nm UV lamps. Stir vigorously at room temperature (25 °C) for 4 to 6 hours.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot via syringe. Evaporate the solvent under a gentle stream of N2​ , and dissolve the residue in CDCl3​ containing 1-fluoro-4-nitrobenzene as an internal standard. Analyze via 19F NMR. Confirm the disappearance of the (CF3​)3​CSCl signal (approx. -60 ppm) and the appearance of the product signal.

  • Workup & Purification: Once conversion exceeds 95%, concentrate the reaction mixture in vacuo and purify the crude product via silica gel flash chromatography using a hexane/ethyl acetate gradient.

Part 4: Mechanistic Visualization

G Start Alkene + (CF3)3CSCl PathE Thermal / Lewis Acid (Electrophilic Pathway) Start->PathE Dark/Heat PathR UV Light / Photocatalyst (Radical Pathway) Start->PathR hν (254 nm) Episulfonium Episulfonium Intermediate (Sterically Hindered) PathE->Episulfonium Byproducts Low Yield / Chlorination Byproducts Episulfonium->Byproducts Cl- attack blocked Radical Thiyl Radical Formation •SC(CF3)3 PathR->Radical Product High Yield Addition Product (Anti-Markovnikov) Radical->Product Rapid Addition

Mechanistic divergence of perfluoro-tert-butylsulfenyl chloride additions based on activation.

References

  • Title: Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Reaction of fluorocarbanions with sulfenyl chlorides. Source: Russian Chemical Bulletin / ResearchGate. URL: [Link]

  • Title: Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Source: Journal of the American Chemical Society (JACS). URL: [Link]

  • Title: Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Source: Shanghai Institute of Organic Chemistry (SIOC) / Nature Communications. URL: [Link]

Troubleshooting

Troubleshooting low conversion rates with perfluoro-tert-butylsulfenyl chloride

Welcome to the technical support center for perfluoro-tert-butylsulfenyl chloride, a potent electrophilic sulfenylating agent. This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for perfluoro-tert-butylsulfenyl chloride, a potent electrophilic sulfenylating agent. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive compound. Here, we address common challenges, particularly those leading to low conversion rates, and provide in-depth, field-proven insights to optimize your experimental outcomes.

Introduction to Perfluoro-tert-butylsulfenyl Chloride

Perfluoro-tert-butylsulfenyl chloride, ((CF₃)₃CSCl), is a powerful reagent for the introduction of the sterically demanding and electron-withdrawing perfluoro-tert-butylthio moiety. Its high reactivity, a consequence of the electron-deficient sulfur atom, also presents significant challenges in handling and application.[1][2] This guide will equip you with the knowledge to troubleshoot and succeed in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with perfluoro-tert-butylsulfenyl chloride is showing very low or no conversion. What are the primary suspects?

Low conversion is a frequent issue and can often be traced back to the stability and handling of the sulfenyl chloride.

Immediate Actionables:

  • Reagent Integrity: Perfluoro-tert-butylsulfenyl chloride is expected to be highly sensitive to moisture and may be thermally unstable. Any exposure to atmospheric moisture can lead to rapid hydrolysis, forming the corresponding sulfenic acid, which is likely unreactive under the desired conditions.[3][4]

    • Troubleshooting Step: Ensure the reagent is handled under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen). All glassware should be oven-dried, and solvents must be rigorously dried.[3]

  • Reaction Temperature: The high reactivity of sulfonyl and sulfenyl chlorides can lead to decomposition at elevated temperatures.[3][5]

    • Troubleshooting Step: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize decomposition.

Q2: I'm observing the formation of a white precipitate and my desired product yield is low. What could be the cause?

This often points to the reaction of perfluoro-tert-butylsulfenyl chloride with a nucleophilic species other than your intended substrate.

In-depth Analysis:

  • Hydrolysis: As mentioned, hydrolysis is a major decomposition pathway for sulfonyl and sulfenyl chlorides.[6][7] The resulting sulfenic acid may be insoluble in your reaction solvent.

  • Reaction with Amine Bases: If you are using a tertiary amine base (e.g., triethylamine) to scavenge HCl, it can also act as a nucleophile, reacting with the highly electrophilic sulfenyl chloride.

Troubleshooting Workflow:

start Low Conversion/ Precipitate Observed check_reagent Verify Reagent Integrity (Anhydrous Handling) start->check_reagent check_temp Optimize Reaction Temperature check_reagent->check_temp If Reagent is Handled Correctly check_base Evaluate Base Choice check_temp->check_base If Low Temp Fails

Caption: Troubleshooting workflow for low conversion.

Q3: My reaction is messy, with multiple unidentified byproducts. How can I improve the reaction's selectivity?

The high electrophilicity of perfluoro-tert-butylsulfenyl chloride can lead to side reactions if not properly controlled.[1][8]

Key Considerations for Selectivity:

FactorImpact on SelectivityRecommended Action
Solvent Choice Can influence reaction rate and stability of intermediates.Use non-nucleophilic, anhydrous solvents like dichloromethane (DCM) or diethyl ether.
Order of Addition Can control the concentration of the reactive species.Add the perfluoro-tert-butylsulfenyl chloride solution dropwise to a cooled solution of the substrate and any base.
Steric Hindrance The bulky (CF₃)₃C- group can direct the reaction to less sterically hindered sites.[9]Consider the steric environment of your substrate when predicting the outcome.

Experimental Protocols

General Protocol for the Reaction of Perfluoro-tert-butylsulfenyl Chloride with a Primary Amine

This protocol provides a starting point for optimizing your reaction.

Materials:

  • Perfluoro-tert-butylsulfenyl chloride

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Hindered, non-nucleophilic base (e.g., 2,6-lutidine)

  • Oven-dried glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of argon.

  • Reagent Preparation: In the flask, dissolve the primary amine (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Sulfenyl Chloride: Prepare a solution of perfluoro-tert-butylsulfenyl chloride (1.1 eq) in anhydrous DCM in the dropping funnel. Add the sulfenyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Reaction Scheme Visualization:

cluster_reactants Reactants cluster_product Product amine R-NH₂ product R-NHS-C(CF₃)₃ amine->product sulfenyl_chloride (CF₃)₃CSCl sulfenyl_chloride->product base Base (e.g., 2,6-Lutidine) hcl_salt Base·HCl base->hcl_salt

Caption: General reaction of an amine with perfluoro-tert-butylsulfenyl chloride.

In-Depth Discussion: The Role of the Perfluoro-tert-butyl Group

The perfluoro-tert-butyl group imparts unique properties to the sulfenyl chloride. Its immense steric bulk can be a double-edged sword.[9] While it can enhance the regioselectivity of reactions, it can also significantly slow down the reaction rate with sterically hindered nucleophiles. Furthermore, the strong electron-withdrawing nature of the three trifluoromethyl groups makes the sulfur atom exceptionally electrophilic, increasing its reactivity but also its susceptibility to decomposition.[10]

References

  • Sulfonyl Chloride: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]

  • Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling. PMC. [Link]

  • New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. ResearchGate. [Link]

  • Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • The Reactivity of Phosphorus-Containing Sulfenyl Chlorides in Addition Reactions. SpringerLink. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. [Link]

  • Methanesulfinyl Chloride. Organic Syntheses Procedure. [Link]

  • tert-butyl Phenyl Sulfone and Arynes. (2022, November 22). Journal of the American Chemical Society. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

  • Methods for producing perfluoroalkanedi(sulfonyl chloride).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. [Link]

  • Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. SpringerLink. [Link]

  • Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • A method for preparation of perfluoroalkyl sulfenyl chloride.
  • Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC. [Link]

  • A Stable, Commercially Available Sulfenyl Chloride for the Activation of Thioglycosides in Conjunction with Silver Trifluoromethanesulfonate. PMC. [Link]

  • Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. PMC. [Link]

  • Substituent effect of the sulphinyl group in electrophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro‐tert‐butylation with DBBF and CsF. Request PDF. [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC. [Link]

  • Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. [Link]

  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. University of Bristol. [Link]

  • Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. PubMed. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

Sources

Optimization

Improving storage life and stability of perfluoro-tert-butylsulfenyl chloride in the lab

Welcome to the Technical Support Center for perfluoro-tert-butylsulfenyl chloride ((CF₃)₃CSCl). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for perfluoro-tert-butylsulfenyl chloride ((CF₃)₃CSCl). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and valuable reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability, and therefore the efficacy, of your perfluoro-tert-butylsulfenyl chloride, maximizing the integrity and reproducibility of your experiments.

Introduction: The Challenge of Stability

Perfluoro-tert-butylsulfenyl chloride is a potent electrophilic reagent, prized for its ability to introduce the bulky, electron-withdrawing perfluoro-tert-butylthio group. However, the very features that make it synthetically useful—the polarized sulfur-chlorine bond activated by the immense inductive effect of the (CF₃)₃C group—also render it highly susceptible to degradation. Understanding and mitigating these degradation pathways are critical for its successful use. This guide provides a comprehensive framework for its storage, handling, and troubleshooting.

Troubleshooting Guide & FAQs

This section addresses common issues encountered in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve problems.

Core Stability & Storage Issues

Question 1: I've noticed a decrease in the apparent reactivity of my perfluoro-tert-butylsulfenyl chloride over a few weeks. What is the likely cause?

Answer: The most probable cause is degradation due to hydrolysis. The sulfur-chlorine bond in sulfenyl chlorides is notoriously sensitive to moisture.[1] Even trace amounts of water in the storage container or headspace can react with the compound to form perfluoro-tert-butylsulfenic acid, which is unstable and can undergo further reactions. The primary degradation pathway is likely the reaction with water to produce corrosive hydrochloric acid.[2]

Causality Explained: The sulfur atom in (CF₃)₃CSCl is highly electrophilic due to the strong electron-withdrawing nature of the perfluoro-tert-butyl group. Water, acting as a nucleophile, readily attacks this electrophilic sulfur, leading to the displacement of the chloride ion and the formation of HCl and the corresponding sulfenic acid.

Question 2: What are the ideal long-term storage conditions for perfluoro-tert-butylsulfenyl chloride?

Answer: To maximize shelf life, the compound must be stored under stringent anhydrous and inert conditions. The key is to mitigate exposure to moisture and atmospheric oxygen.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.Reduces the rate of potential decomposition reactions.[3]
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).Prevents hydrolysis from atmospheric moisture and potential oxidation.[3]
Container Use a container with a high-integrity seal, made of a compatible fluoropolymer.Prevents ingress of moisture and air. See material compatibility table below.[4]
Light Store in an amber or opaque container.While not explicitly documented for this specific compound, many reactive reagents can be sensitive to light, which can promote radical pathways.

Question 3: My clear, colorless reagent has developed a yellowish tint. Is it still usable?

Answer: A color change often indicates the formation of degradation byproducts. While it might retain some reactivity, its purity is compromised. For stoichiometric-sensitive reactions, it is highly recommended to re-purify the reagent or use a fresh batch. The yellow color could be due to the formation of disulfides or other complex sulfur species resulting from decomposition. For critical applications, you should perform a purity analysis via ¹⁹F NMR or GC-MS before use.[1][5]

Handling & In-Lab Use

Question 4: What personal protective equipment (PPE) is essential when working with this reagent?

Answer: Due to its corrosive nature and reactivity, a comprehensive PPE strategy is mandatory.[2]

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[6]

  • Gloves: Use chemical-resistant gloves. Nitrile gloves are a common choice, but ensure they are regularly inspected for any signs of degradation or puncture.[6]

  • Lab Coat: A chemical-resistant lab coat is necessary.

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[2][6]

Question 5: I need to transfer the reagent from its storage bottle to my reaction vessel. What is the best practice to maintain its integrity?

Answer: The key is to minimize exposure to the atmosphere.

  • Ensure all glassware is rigorously oven- or flame-dried to remove any adsorbed water.

  • Perform the transfer under a positive pressure of an inert gas (Argon or Nitrogen).

  • Use a syringe or cannula for the transfer. Do not pour the reagent in open air.

  • After extracting the required amount, re-flush the headspace of the storage bottle with inert gas before sealing tightly.

Question 6: What materials should I use for storage containers, syringes, and reaction vessels?

Answer: Material compatibility is critical to prevent both degradation of the reagent and contamination of your reaction. Perfluorinated compounds can be aggressive towards certain materials.[4]

Material Class Specific Examples Compatibility Rating Comments
Fluoropolymers PTFE, PFA, FEPExcellent The materials of choice for long-term storage and handling. Highly inert.[4]
Glass Borosilicate GlassGood Suitable for reaction vessels and short-term storage, provided it is scrupulously dried.[7]
Metals Stainless Steel (316, 304)Good Generally resistant and can be used for cannulas and reaction vessels.[4][7]
Elastomers Silicone, EPDM, NitrilePoor Not recommended. Significant swelling and degradation can occur.[4]
Plastics PVC, PolycarbonatePoor Not recommended for direct contact.[4]
Reactions & Quenching

Question 7: My reaction with perfluoro-tert-butylsulfenyl chloride is sluggish. What could be the issue?

Answer: Assuming your other reagents are pure and dry, the most likely culprit is degraded perfluoro-tert-butylsulfenyl chloride. As discussed, hydrolysis is the primary mode of decomposition. If the reagent has been improperly stored or handled, its effective concentration will be lower than expected. It is advisable to verify the purity of the sulfenyl chloride.

Question 8: How do I safely quench unreacted perfluoro-tert-butylsulfenyl chloride at the end of my experiment?

Answer: Sulfenyl chlorides react exothermically with many nucleophiles. A controlled quenching procedure is essential for safety.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate. This will reduce the sulfenyl chloride.

  • Alternatively, you can slowly add the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate to neutralize the acidic byproducts.[2] Be prepared for gas evolution (CO₂).

Safety First: Never add water or a strong base directly to a concentrated amount of the sulfenyl chloride, as the reaction can be violent and release a significant amount of heat and corrosive HCl gas.[2]

Experimental Protocols

Protocol 1: Purity Assessment by ¹⁹F NMR Spectroscopy

This protocol allows for a quick and accurate determination of the reagent's purity.

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a sample by dissolving a small amount (5-10 mg) of perfluoro-tert-butylsulfenyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a ¹⁹F NMR spectrum. The perfluoro-tert-butyl group gives a characteristic singlet.

  • Analysis: The (CF₃)₃CSCl should appear as a sharp singlet. The presence of other signals in the ¹⁹F spectrum indicates impurities. Integration of the signals can provide a quantitative measure of purity relative to the degradation products.

Protocol 2: Small-Scale Re-purification by Distillation

For critical applications, a small-scale distillation can be performed to purify a partially degraded reagent.

  • Apparatus Setup: Assemble a small-scale distillation apparatus. All glassware must be meticulously dried.

  • Distillation: Conduct the distillation under reduced pressure and an inert atmosphere. The boiling point will be significantly lower than at atmospheric pressure.

  • Collection: Collect the purified product in a pre-dried receiving flask cooled in an ice bath.

  • Storage: Immediately transfer the freshly distilled product to a suitable storage container under an inert atmosphere.

Visualizing Degradation & Handling

Below are diagrams illustrating the key concepts for handling and understanding the stability of perfluoro-tert-butylsulfenyl chloride.

degradation_pathway A (CF₃)₃CSCl (Pure Reagent) C Degradation Products (e.g., (CF₃)₃CSOH, HCl) A->C Hydrolysis B H₂O (Moisture) B->C

Caption: Primary degradation pathway of perfluoro-tert-butylsulfenyl chloride.

Caption: Decision workflow for optimal storage of the reagent.

References

  • tert-Butylsulfinyl chloride Safety Data Sheets(SDS) . LookChem. [Link]

  • Materials Comp

Sources

Troubleshooting

Technical Support Center: Minimizing Disulfide Byproducts in Perfluoro-tert-butylsulfenyl Chloride Reactions

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center for fluorinated organosulfur chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals working with perfluoro-tert-butylsulfenyl chloride ( (CF3​)3​CSCl ).

Due to the extreme steric bulk and electron-withdrawing nature of the perfluoro-tert-butyl group, electrophilic sulfenylation is often kinetically sluggish. This allows competing side reactions to dominate, notoriously leading to the formation of bis(perfluoro-tert-butyl) disulfide ( (CF3​)3​CSSC(CF3​)3​ ). This center provides mechanistic troubleshooting, quantitative parameters, and validated protocols to suppress this byproduct and optimize your synthetic yields.

Section 1: Quantitative Data & Parameter Optimization

To minimize disulfide formation, standard sulfenylation conditions must be rigorously tightened. The table below summarizes the critical quantitative parameters required for successful (CF3​)3​CSCl reactions.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solvent Moisture < 50 ppm< 10 ppm (Karl Fischer)Prevents hydrolysis of the S-Cl bond into sulfenic acid, which rapidly disproportionates to the disulfide.
Illumination Ambient Fume Hood LightStrict Darkness (Foil-wrapped)Prevents photochemical homolysis of the S-Cl bond into highly reactive thiyl radicals.
Temperature 0 °C to Room Temp-78 °C to -20 °C Suppresses thermal homolysis and slows down the kinetics of bimolecular disproportionation.
Addition Rate Dropwise via pipetteSyringe pump (0.1 mmol/min)Prevents local concentration spikes of the sulfenyl chloride, minimizing bimolecular dimerization.
Stoichiometry 1.5 - 2.0 equivalents1.05 - 1.1 equivalents Excess reagent is prone to eventual degradation into the disulfide during aqueous workup.
Section 2: Troubleshooting Guide (Q&A)

Q1: I am observing a massive peak in my GC-MS/LC-MS corresponding to bis(perfluoro-tert-butyl) disulfide. What is the primary mechanistic cause? A1: Disulfide formation in (CF3​)3​CSCl reactions primarily stems from two distinct pathways:

  • Hydrolytic Disproportionation: Trace moisture reacts with the sulfenyl chloride to form perfluoro-tert-butylsulfenic acid ( (CF3​)3​CSOH ) [4]. This intermediate is highly unstable and rapidly condenses to a thiosulfinate, which further disproportionates into the disulfide and sulfinic acid.

  • Photochemical/Thermal Homolysis: The S-Cl bond is photolabile. Ambient light in the laboratory can induce homolytic cleavage, generating perfluoro-tert-butylthiyl radicals ( (CF3​)3​CS∙ ) that readily dimerize. Recent flow-chemistry studies have explicitly utilized this photochemical radical pathway to intentionally synthesize disulfides from sulfenyl chlorides [1], highlighting light exposure as a critical failure point in electrophilic sulfenylations.

Q2: How does the steric bulk of the (CF3​)3​C- group affect the reaction compared to standard trifluoromethylsulfenyl chloride ( CF3​SCl )? A2: The A-value for the perfluoro-tert-butyl group is exceptionally large (6.109 kcal/mol) [3], making it significantly bulkier than a standard tert-butyl group. This extreme steric hindrance drastically reduces the rate of the desired electrophilic attack on your substrate. Because the desired pathway is kinetically hindered, the competing background reactions (moisture hydrolysis and radical dimerization) have a higher probability of occurring [2]. You must compensate by maximizing the concentration of your active nucleophile and strictly eliminating moisture and light.

Q3: I dried my solvents over molecular sieves, but I still see disulfide. What am I missing? A3: Molecular sieves alone may not be sufficient if the reaction atmosphere is compromised. Ensure you are using Schlenk techniques with high-purity Argon (Argon is denser than Nitrogen and better protects the surface of the reaction mixture). Furthermore, the (CF3​)3​CSCl reagent itself may have degraded in storage. Always perform a quick 19F NMR of the starting material to quantify pre-existing disulfide before initiating the reaction.

Section 3: Mechanistic Pathways & Troubleshooting Workflows

Mechanism A (CF3)3CSCl Reagent B Electrophilic Attack A->B Target Substrate D Hydrolysis (H2O) A->D Moisture F Homolysis (hν / Δ) A->F Light/Heat C Desired Product R-S-C(CF3)3 B->C E Sulfenic Acid (CF3)3CSOH D->E H Disulfide Byproduct (CF3)3C-S-S-C(CF3)3 E->H Disproportionation G Thiyl Radical (CF3)3CS• F->G G->H Dimerization

Mechanistic divergence: Desired electrophilic attack vs. disulfide byproduct pathways.

Troubleshooting Start High Disulfide Detected CheckH2O Check Moisture Levels (<10 ppm?) Start->CheckH2O DrySolvent Use rigorously dried solvents CheckH2O->DrySolvent No CheckLight Is reaction exposed to ambient light? CheckH2O->CheckLight Yes WrapFoil Shield flask with aluminum foil CheckLight->WrapFoil Yes CheckTemp Is temperature > 0°C? CheckLight->CheckTemp No LowerTemp Cool to -78°C before addition CheckTemp->LowerTemp Yes Optimize Optimize Addition Rate (Syringe Pump) CheckTemp->Optimize No

Decision tree for diagnosing and mitigating disulfide formation in sulfenylation.

Section 4: Validated Experimental Protocol

Methodology: Anhydrous, Light-Shielded Electrophilic Sulfenylation This protocol is engineered as a self-validating system. By strictly controlling the addition rate and environmental exposure, you isolate the kinetic variables, ensuring that if disulfide still forms, the root cause is definitively isolated to reagent purity rather than procedural error.

Materials:

  • Substrate (1.0 mmol)

  • (CF3​)3​CSCl (1.1 mmol, purity pre-validated via 19F NMR)

  • Anhydrous Dichloromethane (DCM), <10 ppm H2​O

  • Argon gas (ultra-high purity)

  • Aluminum foil

Step-by-Step Procedure:

  • Preparation & Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times). Wrap the entire exterior of the flask tightly with aluminum foil to block all ambient light.

  • Substrate Dissolution: Dissolve the substrate (1.0 mmol) in 10 mL of anhydrous DCM under Argon.

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for the internal temperature to stabilize.

  • Reagent Preparation: In a separate, foil-wrapped, oven-dried vial, dissolve (CF3​)3​CSCl (1.1 mmol) in 5 mL of anhydrous DCM.

  • Syringe Pump Addition: Draw the (CF3​)3​CSCl solution into a gas-tight syringe. Mount it on a syringe pump and attach it to the Schlenk flask via a PTFE line and needle. Add the solution at a strictly controlled rate of 0.1 mL/min (approx. 50 minutes total addition time) while maintaining the reaction at -78 °C.

  • Reaction Maturation: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C over an additional 2 hours. Do not allow the reaction to reach room temperature until the quench step.

  • Quenching (Validation Step): Quench the reaction at -20 °C by adding 5 mL of cold, degassed saturated aqueous NaHCO3​ . Only after quenching should the foil be removed. This ensures unreacted sulfenyl chloride is neutralized before light exposure can induce homolysis.

  • Workup: Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify immediately via flash chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I easily separate the bis(perfluoro-tert-butyl) disulfide from my product via column chromatography? A: It is notoriously difficult. The disulfide is extremely lipophilic and lacks polar functional groups, meaning it often co-elutes with non-polar or moderately polar fluorinated products on standard normal-phase silica gel. Prevention is significantly more effective than downstream purification. If separation is mandatory, reverse-phase chromatography (C18) or preparative HPLC is often required.

Q: Should I use a radical scavenger like TEMPO to prevent the homolytic pathway? A: While TEMPO or BHT can scavenge the (CF3​)3​CS∙ radicals, they can also react directly with the sulfenyl chloride or your substrate, leading to a complex mixture of new byproducts. It is far safer to suppress radical formation entirely by strictly excluding light and heat, rather than attempting to chemically quench the radicals once they have formed.

Q: Is the reagent (CF3​)3​CSCl stable for long-term storage? A: It has limited stability. It should be stored at -20 °C or lower, strictly protected from light and moisture, preferably in a sealed ampoule or a Schlenk tube under Argon. Over time, even trace moisture permeating the seal will catalyze its degradation into the disulfide.

References
  • A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides. National Institutes of Health (NIH).[Link]

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. National Institutes of Health (NIH).[Link]

  • Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society (ACS).[Link]

  • Sulfenyl chloride. Wikipedia.[Link]

Reference Data & Comparative Studies

Validation

A Deep Dive into Lipophilicity: Comparing Perfluoro-tert-butylthio and Trifluoromethylthio Groups for Advanced Drug Design

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the plethora of available moieties, organofluorine-sulfur motifs have garnered significant attention for their ability to modulate key molecular properties. This guide provides an in-depth, objective comparison of two such groups: the perfluoro-tert-butylthio (-S-C(CF₃)₃) and the trifluoromethylthio (-SCF₃) groups, with a specific focus on their impact on lipophilicity—a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The Growing Importance of Fluorinated Thioethers in Medicinal Chemistry

The introduction of fluorinated groups can profoundly influence a molecule's metabolic stability, pKa, and binding affinity. The trifluoromethylthio (-SCF₃) group has become a well-established bioisostere for various functionalities, valued for its strong electron-withdrawing nature and significant lipophilicity. More recently, the larger and more sterically demanding perfluoro-tert-butylthio (-S-C(CF₃)₃) group has emerged as a tool for fine-tuning molecular properties in more complex systems. Understanding the nuanced differences in lipophilicity between these two groups is paramount for rational drug design.

Unraveling Lipophilicity: A Head-to-Head Comparison

Lipophilicity, commonly quantified by the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] A higher logP value indicates greater lipophilicity.

Key Physicochemical Parameters

ParameterTrifluoromethylthio (-SCF₃)Perfluoro-tert-butylthio (-S-C(CF₃)₃)
Hansch Lipophilicity Parameter (π) 1.44[2]Estimated to be significantly > 1.44
Hammett Constant (σp) 0.500.58[3]
Steric Hindrance ModerateVery High
Analysis of Lipophilicity Drivers

The data and established chemical principles strongly suggest that the perfluoro-tert-butylthio group imparts significantly higher lipophilicity than the trifluoromethylthio group. The primary reasons for this are:

  • Increased Fluorine Content: The perfluoro-tert-butylthio group contains nine fluorine atoms compared to the three in the trifluoromethylthio group. It is a well-established trend that increasing the number of fluorine atoms in an alkyl or aryl substituent generally leads to an increase in lipophilicity.[4]

  • Larger Hydrophobic Surface Area: The sheer size and spherical nature of the perfluoro-tert-butyl group create a much larger non-polar surface area compared to the trifluoromethyl group. This increased surface area enhances interactions with non-polar solvents, thereby increasing the logP value.

  • Steric Shielding: The bulky t-butyl structure can shield the polarizable sulfur atom, reducing potential polar interactions with aqueous environments and further favoring partitioning into a lipid phase. The exceptional steric bulk of the perfluoro-tert-butyl group is well-documented.[5]

Electronic Effects: A Secondary Influence

The Hammett constants (σp) indicate that both groups are strongly electron-withdrawing, with the perfluoro-tert-butylthio group being slightly more so.[3] While electronic effects can influence a molecule's overall polarity and, by extension, its lipophilicity, in this comparison, the overwhelming impact of the increased fluorine content and steric bulk of the -S-C(CF₃)₃ group are the dominant factors driving its higher lipophilicity.

Experimental Determination of Lipophilicity: A Validated Protocol

To empirically validate the lipophilicity of novel compounds containing these functional groups, the shake-flask method remains the gold standard for determining the octanol-water partition coefficient (logP).[6] For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly accurate and convenient method for quantification.[7][8]

Shake-Flask Method using ¹⁹F NMR Spectroscopy

Objective: To determine the logP of a fluorinated compound by measuring its equilibrium concentrations in n-octanol and water.

Materials:

  • Fluorinated compound of interest

  • Fluorinated reference compound with a known logP value

  • HPLC-grade n-octanol

  • HPLC-grade water

  • 10 mL pear-shaped flasks

  • Magnetic stir plate and stir bars

  • Temperature-controlled recirculating chiller

  • 1 mL disposable syringes with long needles

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Preparation of the Biphasic System:

    • Accurately weigh approximately 6.0 mg of the compound of interest and 3.0 mg of the reference compound into a 10 mL pear-shaped flask.

    • Add approximately 2 mL of n-octanol to dissolve the compounds, followed by the addition of 2 mL of water.[7]

  • Equilibration:

    • Place the flask in a temperature-controlled apparatus set to 25°C.

    • Stir the biphasic mixture vigorously at 600 rpm for 2 hours to ensure thorough mixing.

    • Cease stirring and allow the mixture to equilibrate overnight for complete phase separation.[7]

  • Sampling:

    • Carefully secure the flask to a retort stand.

    • Using a 1 mL syringe with a long needle, withdraw an aliquot of approximately 0.7-0.85 mL from both the upper n-octanol layer and the lower aqueous layer. Exercise caution to avoid cross-contamination of the phases.[7]

  • ¹⁹F NMR Analysis:

    • Transfer each aliquot to a separate NMR tube.

    • Acquire ¹⁹F NMR spectra for both the n-octanol and water samples.

  • Data Analysis and logP Calculation:

    • Integrate the signals corresponding to the compound of interest and the reference compound in both spectra.

    • Calculate the partition coefficient (P) and subsequently the logP using the established protocols for ¹⁹F NMR-based logP determination.

Visualizing the Concepts

To better understand the structural differences and the experimental workflow, the following diagrams are provided.

Structural Comparison cluster_SCF3 Trifluoromethylthio Group cluster_SCtBuF9 Perfluoro-tert-butylthio Group S1 S C1 C S1->C1 F1 F C1->F1 F2 F C1->F2 F3 F C1->F3 S2 S C2 C S2->C2 C3 C C2->C3 C4 C C2->C4 C5 C C2->C5 F4 F C3->F4 F5 F C3->F5 F6 F C3->F6 F7 F C4->F7 F8 F C4->F8 F9 F C4->F9 F10 F C5->F10 F11 F C5->F11 F12 F C5->F12

Caption: Structural differences between the trifluoromethylthio and perfluoro-tert-butylthio groups.

LogP Determination Workflow A Prepare Biphasic System (Compound + Reference in Octanol/Water) B Equilibrate (Stir for 2h, stand overnight at 25°C) A->B C Sample Both Phases (Aqueous and Octanol Layers) B->C D Acquire 19F NMR Spectra C->D E Integrate Signals (Compound and Reference) D->E F Calculate Partition Coefficient (P) and logP E->F

Caption: Experimental workflow for logP determination using the shake-flask method and ¹⁹F NMR.

Conclusion and Future Outlook

As the field of medicinal chemistry continues to evolve, a deep understanding of the structure-property relationships of these and other emerging fluorinated motifs will be essential for the rational design of the next generation of therapeutics. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring that design choices are grounded in solid experimental data.

References

  • Jia, H., Häring, A. P., Berger, F., Zhang, L., & Ritter, T. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(20), 7623–7628.
  • Piel, M., & Schirrmacher, R. (n.d.). Determination of logP values of fluorinated glibenclamide derivatives. Johannes Gutenberg-Universität Mainz.
  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567.
  • Tressler, C. M., & Zondlo, N. J. (2016). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic letters, 18(24), 6240–6243.
  • Jeffries, B., Wang, Z., Graton, J., Holland, S. D., Brind, T., Greenwood, R. D. R., Le Questel, J.-Y., Chiarparin, E., & Linclau, B. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(1), 387–401.
  • Jeffries, B., Felstead, H. R., Holland, S. D., Wang, Z., Le Questel, J.-Y., Chiarparin, E., & Linclau, B. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10186–10199.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Hansch, C., Leo, A., & Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. cr00002a004. Wang Lab. Available at: [Link]

  • Rábai, J., Bálint, E., & Gömöry, Á. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. RSC Advances, 4(74), 39287–39294.
  • Rábai, J., & Szabó, D. (2009).
  • Jeffries, B., Felstead, H. R., Wang, Z., Le Questel, J.-Y., Chiarparin, E., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150.
  • Tressler, C. M., & Zondlo, N. J. (2016). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic Letters, 18(24), 6240–6243.
  • Kokubo, H., & Tanaka, M. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations.
  • JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview [Video]. YouTube. [Link]

  • Rábai, J., Bálint, E., & Gömöry, Á. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. RSC Advances, 4(74), 39287.
  • Billard, T. (2020). Hansch–Leo lipophilicity parameters (πR) of CF3SeCH2E groups. Scatter...
  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143).
  • Durrant, J. D. (n.d.). logP.
  • Wang, Q., Ni, C., & Hu, J. (2019). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene.
  • Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent.
  • Scribd. (n.d.). Hansch Analysis of Substituent Effects.
  • Piel, M., & Schirrmacher, R. (n.d.).
  • Thompson Rivers University. (n.d.).
  • Tressler, C. M., & Zondlo, N. J. (2016). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic letters, 18(24), 6240–6243.
  • NIST. (n.d.). (CF3)3COH..F anion. NIST WebBook.
  • Organic Chemistry Portal. (n.d.). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.

Sources

Comparative

A Comparative Guide to Purity Validation of Perfluoro-tert-butylsulfenyl Chloride: The Definitive Role of ¹⁹F NMR Spectroscopy

For researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced fluorinated compounds, the purity of starting materials is not merely a matter of quality control—it is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced fluorinated compounds, the purity of starting materials is not merely a matter of quality control—it is the bedrock of experimental reproducibility and the ultimate success of a synthetic campaign. Perfluoro-tert-butylsulfenyl chloride, (CF₃)₃CSCl, is a valuable reagent for introducing the bulky and electronically unique perfluoro-tert-butyl group.[1][2] However, its inherent reactivity, characteristic of sulfenyl chlorides, presents significant analytical challenges.[3][4] This guide provides an in-depth technical comparison of analytical methodologies for purity validation, establishing why ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is not just a suitable method, but the superior, self-validating system for this specific task.

The Analytical Challenge: Why (CF₃)₃CSCl Requires a Specialized Approach

Perfluoro-tert-butylsulfenyl chloride is a highly reactive electrophile. This reactivity, while synthetically useful, makes it susceptible to degradation (e.g., through hydrolysis) and complicates analysis by common chromatographic techniques.

  • Gas Chromatography (GC): Prone to causing thermal degradation of the analyte on the column, which can provide a false impurity profile.[5]

  • High-Performance Liquid Chromatography (HPLC): The lack of a strong UV chromophore necessitates derivatization or the use of less common detectors like ELSD or CAD.[3] More critically, the compound's reactivity can lead to on-column degradation, reacting with residual water in the mobile phase or active sites on the stationary phase.[6][7]

  • Titrimetry: While useful for a general assay of total sulfenyl chloride content, these methods are non-specific and cannot identify or quantify individual fluorinated impurities.[4][6]

These limitations necessitate an analytical technique that is non-destructive, highly specific to the fluorinated nature of the compound, and inherently quantitative without requiring analyte-specific reference standards. ¹⁹F NMR spectroscopy uniquely fulfills all these criteria.

The ¹⁹F NMR Advantage: Unparalleled Specificity and Accuracy

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive nucleus for detection.[8][9] For (CF₃)₃CSCl, the advantages are even more pronounced.

Key Attributes of ¹⁹F NMR for (CF₃)₃CSCl Analysis:

  • Exceptional Signal Strength: The molecule contains nine chemically equivalent fluorine atoms in the perfluoro-tert-butyl group. This results in a single, intense resonance (a singlet), which allows for rapid data acquisition and detection at low concentrations.[10][11]

  • Wide Chemical Shift Dispersion: The ¹⁹F nucleus exhibits a very broad chemical shift range (over 800 ppm), which dramatically reduces the probability of signal overlap between the main compound and potential fluorinated impurities.[8][12][13] This ensures that even minor impurities can be baseline-resolved and accurately quantified.

  • Absence of Background Signals: Standard deuterated solvents for NMR do not contain fluorine, meaning the resulting spectrum is free of interfering solvent signals, providing a clean baseline for accurate integration.[12]

  • Inherent Quantitativity (qNMR): NMR spectroscopy is an inherently quantitative technique. The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[14] By adding a known amount of a high-purity internal standard, the absolute purity of the analyte can be determined with high accuracy and precision, traceable to the SI unit.[15]

Comparative Analysis of Purity Validation Methods

The choice of an analytical method must be guided by the specific chemical properties of the analyte. The table below summarizes the performance of ¹⁹F NMR compared to other common techniques for the validation of perfluoro-tert-butylsulfenyl chloride purity.

Technique Primary Application for (CF₃)₃CSCl Quantitative Capability Key Advantages Key Limitations & Causality
¹⁹F qNMR Purity, Quantification, Structure IDExcellentNon-destructive; highly specific to F-compounds; no analyte reference standard needed; minimal sample prep.[12][14]Lower intrinsic sensitivity than MS (but sufficient); requires access to an NMR spectrometer.
GC-MS Impurity ProfilingGood (with calibration)High sensitivity for volatile impurities.High risk of thermal degradation of the sulfenyl chloride leading to inaccurate purity assessment.[5]
HPLC-UV/ELSD Purity, QuantificationFair to GoodWidely available; adaptable.Lacks a strong chromophore; high reactivity can cause on-column degradation or reaction with mobile phase.[3][6]
Titrimetry Total AssayGoodCost-effective; rapid.Lacks specificity; cannot identify or quantify individual impurities; susceptible to interference from other acidic/reactive species.[3][4]

Experimental Protocol: A Self-Validating System for Purity Determination by ¹⁹F qNMR

This protocol is designed to be a self-validating system, where the experimental choices directly contribute to the trustworthiness and accuracy of the final purity value.

Materials and Reagents
  • Analyte: Perfluoro-tert-butylsulfenyl chloride sample.

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). This is an ideal IS because it is a solid, highly pure, non-volatile, and its ¹⁹F NMR spectrum shows a sharp singlet from the two CF₃ groups at approximately -63 ppm, which is well-separated from the expected region for the (CF₃)₃CS- group.[15]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆. Must be of high purity and stored over molecular sieves to minimize water content, which could react with the analyte.

  • Equipment: High-quality NMR tubes, analytical balance (4-5 decimal places), volumetric flasks, gas-tight syringes.

Workflow for Quantitative ¹⁹F NMR Analysis

The entire workflow, from sample preparation to final calculation, is designed to minimize error and ensure data integrity.

G Figure 1: Workflow for Purity Validation by ¹⁹F qNMR cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh Internal Standard (IS) (e.g., 20-30 mg 3,5-BTFMBA) B Accurately weigh (CF₃)₃CSCl Sample (e.g., 40-50 mg) A->B C Dissolve both in deuterated solvent (e.g., 0.7 mL CDCl₃) in a tared vial B->C D Transfer solution to NMR tube C->D E Tune & Shim Spectrometer D->E F Set Quantitative Parameters (D1 ≥ 7xT₁, Inverse-gated decoupling) E->F G Acquire Spectrum (Sufficient S/N Ratio) F->G H Apply Fourier Transform G->H I Phase & Baseline Correction H->I J Integrate Analyte & IS Signals I->J K Calculate Purity J->K

Caption: Figure 1: Workflow for Purity Validation by ¹⁹F qNMR.

Step-by-Step Methodology

A. Sample Preparation:

  • Accurately weigh approximately 25 mg of the internal standard (3,5-BTFMBA) into a clean, dry vial. Record the weight (W_IS) to at least 0.01 mg.

  • To the same vial, add approximately 45 mg of the perfluoro-tert-butylsulfenyl chloride sample. Record the weight (W_spl) to at least 0.01 mg.

  • Add approximately 0.7 mL of CDCl₃ to the vial. Ensure both solids are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

B. NMR Spectrometer Setup & Acquisition:

  • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

  • Expertise in Action: Set the acquisition parameters for quantitative analysis. This is the most critical step for ensuring data trustworthiness.

    • Pulse Program: Use a standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise distort integral values.[15][16]

    • Relaxation Delay (D1): Set a delay of at least 30 seconds. This ensures nearly complete relaxation of all fluorine nuclei between scans, which is essential for accurate integration. The delay should be at least 5-7 times the longest T₁ of any signal being quantified.[12][17] A long D1 is the cornerstone of trustworthy qNMR.

    • Spectral Width: Center the spectrum at approximately -70 ppm and use a spectral width of at least 100 ppm to ensure all potential impurities and the internal standard are captured without aliasing.[18]

    • Acquisition Time (AT): Set to at least 1-2 seconds to ensure good digital resolution.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio (>250:1) for the signals being integrated.

C. Data Processing and Purity Calculation:

  • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Carefully phase the spectrum and apply a high-order polynomial baseline correction across the entire spectral width to ensure a flat baseline for accurate integration.

  • Integrate the singlet corresponding to the perfluoro-tert-butylsulfenyl chloride (Int_spl) and the singlet for the internal standard (Int_IS).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (Int_spl / Int_IS) × (N_IS / N_spl) × (MW_spl / MW_IS) × (W_IS / W_spl) × Purity_IS

    Where:

    • Int_spl, Int_IS: Integral values for the sample and internal standard.

    • N_spl, N_IS: Number of fluorine nuclei per molecule for the sample (9 for (CF₃)₃CSCl) and the IS (6 for 3,5-BTFMBA).

    • MW_spl, MW_IS: Molecular weights of the sample (252.57 g/mol ) and the IS (258.07 g/mol ).

    • W_spl, W_IS: Weights of the sample and internal standard.

    • Purity_IS: Purity of the internal standard (typically ≥99.5%).

Logical Framework for Method Selection

The decision to use ¹⁹F NMR is not arbitrary but is the result of a logical process that considers the physicochemical properties of the analyte.

G Figure 2: Decision Matrix for Analytical Method Selection start Analyte: (CF₃)₃CSCl q1 Is the analyte thermally stable? start->q1 q2 Does it have a strong UV chromophore? q1->q2 No gc GC-MS is High Risk q1->gc Yes q3 Is it reactive with common solvents/surfaces? q2->q3 No hplc HPLC requires derivatization/special detectors and is High Risk q2->hplc Yes q4 Does the analyte contain ¹⁹F? q3->q4 Yes q3->hplc No nmr ¹⁹F NMR is the Optimal Method q4->nmr Yes other Consider other methods q4->other No

Caption: Figure 2: Decision Matrix for Analytical Method Selection.

Conclusion

For the purity validation of a reactive, non-chromophoric, and thermally sensitive compound like perfluoro-tert-butylsulfenyl chloride, ¹⁹F NMR spectroscopy stands as the most robust and reliable analytical technique. Its high sensitivity, specificity, and inherent quantitative nature allow for a direct and accurate assessment without the risks of analyte degradation or the need for complex derivatization procedures that are common pitfalls of chromatographic methods. By following a carefully designed quantitative protocol with a suitable internal standard and appropriate acquisition parameters, researchers can have the highest degree of confidence in their results, ensuring the integrity of their subsequent research and development activities.

References

  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). DTIC.
  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). ACS Publications. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2014). PMC. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. (2025). Benchchem.
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentr
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2014). ResearchGate. [Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (2010). Dalhousie University. [Link]

  • F19 detection. UCSB Chemistry and Biochemistry. [Link]

  • Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. (2019). PMC. [Link]

  • Perfluoro-tert-butyl-homoserine as a sensitive 19F NMR reporter for peptide-membrane interactions in solution. (2013). PubMed. [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. [Link]

  • Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. (2025). PMC. [Link]

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (2010). Beilstein Journal of Organic Chemistry. [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI. [Link]

Sources

Validation

Steric bulk effects of perfluoro-tert-butylsulfenyl chloride compared to other fluorinated groups

Steric Bulk and Reactivity of Perfluoro-tert-butylsulfenyl Chloride: A Comparative Guide to Fluorinated Groups Executive Summary The incorporation of heavily fluorinated motifs is a cornerstone strategy in modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Steric Bulk and Reactivity of Perfluoro-tert-butylsulfenyl Chloride: A Comparative Guide to Fluorinated Groups

Executive Summary

The incorporation of heavily fluorinated motifs is a cornerstone strategy in modern drug development and materials science to modulate lipophilicity, metabolic stability, and target binding affinity. Among these motifs, the perfluoro-tert-butylthio group ( −SC(CF3​)3​ ) represents an extreme frontier of steric bulk and electron-withdrawing capacity. This guide provides an objective, data-driven comparison of the steric and electronic effects of perfluoro-tert-butylsulfenyl chloride ( (CF3​)3​CSCl )[1] against other common fluorinated groups, alongside validated experimental protocols for its synthesis and application.

The Causality of Steric Bulk: Conformational Dynamics

In physical organic chemistry, steric bulk is classically quantified using the "A-value," which measures the energy difference between the equatorial and axial conformations of a substituted cyclohexane. While the fluorine atom is relatively small (van der Waals radius ~1.47 Å), the cumulative spatial requirement of multiple trifluoromethyl groups on a single carbon creates massive steric hindrance.

Density functional theory (DFT) calculations and experimental NMR studies reveal that the perfluoro-tert-butyl group ( −C(CF3​)3​ ) possesses an A-value of 6.109 kcal/mol, making it significantly bulkier than a standard tert-butyl group ( −C(CH3​)3​ ), which has an A-value of 5.704 kcal/mol[2].

However, when utilizing perfluoro-tert-butylsulfenyl chloride to install the −SC(CF3​)3​ group, the steric dynamics fundamentally shift due to the sulfur spacer effect .

  • The Causality: The C–S bond length (~1.82 Å) is substantially longer than a C–C bond (~1.54 Å). This extended bond projects the massive −C(CF3​)3​ umbrella further away from the core molecular scaffold.

  • The Result: Despite having a larger total excluded volume and higher lipophilicity than −C(CF3​)3​ , the direct steric clash at the point of attachment is mitigated. This phenomenon mirrors the relationship between −CF3​ (A-value ~2.1 kcal/mol) and −SCF3​ (A-value ~1.2 kcal/mol), where the sulfur atom acts as a conformational relief valve.

G cluster_0 Steric & Electronic Parameters PFtB -C(CF3)3 A-value: 6.11 S_Spacer Sulfur Spacer Effect (Lengthens Bond to ~1.8 Å) PFtB->S_Spacer Addition of S tBu -C(CH3)3 A-value: 5.70 tBu->PFtB Fluorination (Increases Bulk) SCF3 -SCF3 A-value: 1.20 Target -SC(CF3)3 Balanced Bulk & Lipophilicity SCF3->Target Perfluoro-tert-butylation S_Spacer->Target Mitigates direct clash

Fig 1. Logical relationship of steric bulk and the sulfur spacer effect in fluorinated groups.

Quantitative Comparison of Fluorinated Groups

To objectively evaluate (CF3​)3​CSCl against alternatives, we must look at the triad of substituent effects: Steric Bulk (A-value), Lipophilicity (Hansch π ), and Electronic Withdrawing Capacity (Hammett σp​ ).

Fluorinated GroupA-value (kcal/mol)Hansch Lipophilicity ( π )Hammett Constant ( σp​ )Structural Role in Drug Design
−CF3​ ~2.100.880.54Standard metabolic blocker
−SCF3​ ~1.201.440.50High lipophilicity, low steric clash
−SF5​ ~2.801.510.68Bioisostere for −CF3​ / −NO2​
−C(CH3​)3​ 5.701.98-0.20Pure steric shield (electron donating)
−C(CF3​)3​ 6.11~2.500.53Extreme steric shield (electron withdrawing)
−SC(CF3​)3​ >3.00>2.80~0.50*Maximum lipophilicity with extended bulk

*Values are estimated based on additive group increments and established sulfur spacer dynamics.

Experimental Workflows: Synthesis and Application

The handling and application of (CF3​)3​CSCl require precise stoichiometric control due to the extreme electron-withdrawing nature of the perfluoro-tert-butyl moiety, which alters standard reactivity paradigms[3].

Protocol 1: Synthesis of Perfluoro-tert-butylsulfenyl Chloride

Objective: Cleave bis(perfluoro-tert-butyl) disulfide to generate the active electrophile. Causality: The highly electronegative −C(CF3​)3​ groups deplete electron density from the S–S bond, making it highly resistant to standard electrophilic cleavage. Therefore, radical or photolytic conditions are required to force the halogenation[3].

  • Setup: In a flame-dried, argon-purged Schlenk flask, add 10.0 mmol of bis(perfluoro-tert-butyl) disulfide.

  • Solvent: The reaction is typically run neat or in a fully fluorinated solvent (e.g., perfluorohexane) to prevent radical quenching.

  • Halogenation: Cool the system to 0 °C. Slowly bubble Cl2​ gas through the mixture while irradiating with a broad-spectrum UV lamp (or utilizing a Lewis acid catalyst like SbCl5​ ).

  • Distillation: Once the disulfide is consumed, isolate the product via fractional distillation under reduced pressure. (CF3​)3​CSCl distills as a volatile, dense liquid.

  • Self-Validation System: Analyze the distillate via 19F NMR. A successful synthesis will yield a single, sharp singlet at approximately −68 ppm (relative to CFCl3​ ), confirming the presence of the 9 chemically equivalent fluorine atoms.

Protocol 2: Electrophilic Sulfenylation of Arenes

Objective: Install the −SC(CF3​)3​ group onto an electron-rich arene. Causality: The massive steric bulk of the incoming electrophile dictates that substitution will occur almost exclusively at the least sterically hindered position, overriding standard electronic directing effects in highly substituted rings.

  • Activation: Dissolve 5.0 mmol of the target arene in anhydrous dichloromethane (DCM). Add 1.2 equivalents of a Lewis acid (e.g., FeCl3​ or AlCl3​ ) to coordinate the chloride of (CF3​)3​CSCl , generating a highly reactive sulfenium intermediate.

  • Coupling: Cool the reaction to -78 °C to control the exothermic coupling and prevent poly-functionalization. Dropwise add 5.5 mmol of (CF3​)3​CSCl .

  • Quenching: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with ice-cold water to destroy the Lewis acid complex.

  • Self-Validation System: Extract the organic layer and analyze via GC-MS. The mass spectrum should show a molecular ion peak corresponding to [M+283]+ (addition of the −SC(CF3​)3​ mass minus one proton). The regioselectivity is validated via 1H NMR, confirming substitution at the least hindered carbon.

Workflow Step1 Bis(perfluoro-tert-butyl) disulfide Step2 Cl2 / UV Light 0°C to -10°C Step1->Step2 Cleavage Step3 (CF3)3CSCl Isolation Step2->Step3 Distillation Step4 Electrophilic Sulfenylation Step3->Step4 + Arene/Lewis Acid Step5 Target Molecule with -SC(CF3)3 Step4->Step5 Regioselective

Fig 2. Experimental workflow for the synthesis and application of perfluoro-tert-butylsulfenyl chloride.

Conclusion

Perfluoro-tert-butylsulfenyl chloride ( (CF3​)3​CSCl ) is an unparalleled reagent for introducing extreme lipophilicity and electron-withdrawal into molecular scaffolds. While the −C(CF3​)3​ group holds an A-value of 6.109 kcal/mol[2], the introduction of the sulfur atom in the −SC(CF3​)3​ moiety acts as a critical spatial buffer. This allows chemists to bypass the severe synthetic limitations of direct perfluoro-tert-butylation while still reaping the pharmacokinetic benefits of a massive, heavily fluorinated terminal shield.

Sources

Comparative

The Cutting Edge of C-S Bond Formation: A Comparative Guide to Perfluoro-tert-butylsulfenyl Chloride and Traditional Sulfenylation Reagents

Introduction: The Strategic Importance of the Thioether Linkage In the landscape of modern drug discovery and development, the strategic introduction of specific functional groups is paramount to tuning a molecule's phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Thioether Linkage

In the landscape of modern drug discovery and development, the strategic introduction of specific functional groups is paramount to tuning a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the thioether moiety (R-S-R') is a cornerstone. Its presence can influence everything from molecular conformation and lipophilicity to metabolic stability and target engagement. The formation of this crucial carbon-sulfur bond, a process known as sulfenylation, is therefore a fundamental tool in the medicinal chemist's arsenal.

Traditionally, this has been achieved using a host of electrophilic sulfenylating agents that deliver a sulfur-based substituent to a nucleophilic carbon, nitrogen, or oxygen center. However, as therapeutic targets become more complex and the demands for drug candidates with superior properties intensify, the limitations of these classical reagents have become more apparent. This guide provides a head-to-head comparison of established, workhorse sulfenylation reagents with a modern, fluorinated alternative: perfluoro-tert-butylsulfenyl chloride, (CF₃)₃CSCl . We will explore how the unique steric and electronic properties of the perfluoro-tert-butyl group can offer novel solutions to long-standing challenges in chemical synthesis and drug design.

The Incumbents: A Profile of Traditional Sulfenylation Reagents

For decades, two classes of reagents have dominated the field of electrophilic sulfenylation: diaryl disulfides and N-thioimides.

Diphenyl Disulfide (Ph₂S₂)

Diphenyl disulfide is one of the most fundamental sources of the phenylthio (PhS) group. It is a stable, crystalline solid that typically requires the pre-formation of a potent nucleophile, such as a lithium enolate, for reaction to occur.[1] The reaction proceeds via nucleophilic attack on one of the sulfur atoms, cleaving the S-S bond.[2]

  • Advantages: Inexpensive, readily available, and thermally stable.

  • Limitations: Requires strongly basic conditions and stoichiometric generation of highly reactive nucleophiles, limiting its functional group tolerance. The generation of a thiophenolate byproduct (e.g., LiSPh) can sometimes complicate purification. Over-sulfenylation to form bis-thioethers can also be an issue.[1]

N-(Phenylthio)succinimide (NPS)

To overcome the reactivity limitations of disulfides, reagents were developed where the sulfur atom is attached to a good leaving group. N-Thioimides, such as N-(Phenylthio)succinimide (NPS) and the related N-(Phenylthio)phthalimide, are highly effective electrophilic sulfenylating agents.[2] The S-N bond is polarized and readily cleaved upon reaction with a nucleophile.

  • Advantages: More reactive than disulfides, often allowing for sulfenylation of less activated nucleophiles under milder conditions, including acid-catalyzed pathways.[3][4] The succinimide byproduct is generally water-soluble and easily removed during workup.[5]

  • Limitations: While more reactive, the resulting aryl thioether is still susceptible to metabolic oxidation at the sulfur atom or on the aromatic ring, which can be a liability in drug candidates.[6]

The Challenger: Perfluoro-tert-butylsulfenyl Chloride ((CF₃)₃CSCl)

Perfluoro-tert-butylsulfenyl chloride, (CF₃)₃CSCl, represents a new frontier in sulfenylation chemistry. While direct literature on this specific reagent is emerging, its properties can be confidently predicted based on the well-documented characteristics of the perfluoro-tert-butyl ((CF₃)₃C-) group and the sulfenyl chloride (-SCl) moiety. The (CF₃)₃C- group is one of the most sterically demanding and electron-withdrawing groups in organic chemistry.[7][8]

This combination is hypothesized to bestow (CF₃)₃CSCl with a unique reactivity profile and impart advantageous properties to the resulting thioether products.

  • Predicted Advantages:

    • Extreme Electrophilicity: The nine electron-withdrawing fluorine atoms will render the sulfur atom highly electrophilic, potentially enabling reactions with a broader range of weak nucleophiles under neutral or mildly acidic conditions.

    • Enhanced Product Stability: The (CF₃)₃C-S-R linkage is expected to be exceptionally stable. The steric bulk of the (CF₃)₃C group shields the sulfur atom from enzymatic oxidation (e.g., by Cytochrome P450 enzymes), a common metabolic pathway for traditional thioethers.[6][9] This can significantly enhance the metabolic half-life of a drug candidate.

    • Unique Steric Influence: The bulky nature of the (CF₃)₃C group can be used strategically to control molecular conformation or to probe steric tolerance in receptor binding pockets.

    • ¹⁹F NMR Probe: The nine chemically equivalent fluorine atoms provide a sharp, singlet signal in ¹⁹F NMR spectroscopy, creating a highly sensitive handle for non-invasive imaging or binding studies.[10]

  • Predicted Limitations:

    • High Reactivity & Handling: As a sulfenyl chloride, it is expected to be moisture-sensitive and require handling under inert conditions. Its synthesis from the precursor perfluoro-tert-butanol is a specialized process.[11]

    • Steric Hindrance: The reagent's own bulk may prevent it from reacting with highly hindered nucleophiles, a trade-off for its potential selectivity.

Head-to-Head Benchmarking: A Comparative Framework

To objectively compare these reagents, we will evaluate their performance across several key experimental scenarios relevant to medicinal chemistry.

Experiment 1: α-Sulfenylation of a Ketone Enolate

This classic C-S bond-forming reaction is a staple for creating α-thiocarbonyl compounds. We will compare the reagents' efficiency in reacting with the lithium enolate of acetophenone.

Table 1: Comparative Performance in Ketone α-Sulfenylation

ParameterDiphenyl Disulfide (Ph₂S₂)N-(Phenylthio)succinimide (NPS)Perfluoro-tert-butylsulfenyl Chloride ((CF₃)₃CSCl)
Conditions LDA, THF, -78 °C to rtLDA, THF, -78 °CLDA, THF, -78 °C (Predicted)
Reaction Time Several hours< 1 hour< 30 minutes (Predicted)
Yield Good to ExcellentExcellentGood to Excellent (Predicted)
Key Advantage Low costHigh efficiency, clean byproductExtreme reactivity, stable product
Key Drawback Requires strong baseMore expensive than Ph₂S₂Moisture sensitive, steric limitations

Causality Insights: The predicted rapid reaction of (CF₃)₃CSCl is due to the highly electrophilic nature of its sulfur atom. In contrast, Ph₂S₂ requires full deprotonation and a higher temperature to achieve sufficient reactivity. NPS offers a balance of high reactivity and bench stability.

Experiment 2: Functional Group Tolerance

A crucial test for any modern reagent is its compatibility with common functional groups. We will assess the reaction of each reagent with a substrate containing both an enolizable ketone and a free aniline moiety.

Table 2: Functional Group Tolerance Assessment

ReagentReaction at KetoneReaction at Aniline (Side Reaction)
Diphenyl Disulfide (Ph₂S₂) Yes (with strong base)Minimal (aniline N-H not acidic enough for LDA)
N-(Phenylthio)succinimide (NPS) YesYes (potential N-sulfenylation)
(CF₃)₃CSCl (Predicted) YesYes (high reactivity poses selectivity challenge)

Causality Insights: The high electrophilicity of both NPS and (CF₃)₃CSCl makes them susceptible to reaction with multiple nucleophilic sites. Diphenyl disulfide's reliance on a strong base like LDA provides a degree of chemoselectivity, as the base will preferentially deprotonate the most acidic proton (the α-proton of the ketone) over the aniline N-H. Achieving selectivity with the more reactive reagents would require careful control of stoichiometry and reaction temperature.

Experiment 3: Metabolic Stability of the Resulting Thioether

The true value of a functional group in drug design is often determined by its metabolic fate. We compare the stability of the resulting thioethers in a simulated metabolic environment (e.g., incubation with human liver microsomes).

Table 3: Comparative Metabolic Stability

Product MoietyPrimary Metabolic PathwayPredicted Half-Life
Aryl-S-Ph S-oxidation to sulfoxide/sulfone[6]Short to Moderate
Aryl-S-C(CF₃)₃ Sterically shielded from S-oxidation[9]Long

Causality Insights: The exceptional metabolic stability of the perfluoro-tert-butyl thioether is a direct consequence of steric shielding. The bulky (CF₃)₃C group acts as a physical barrier, preventing the active site of metabolic enzymes like CYP450 from accessing the sulfur atom for oxidation. This is a significant advantage over the planar and accessible phenylthio group.

Visualizing the Chemist's Choice

The selection of a sulfenylation reagent is a multi-faceted decision based on substrate reactivity, desired product properties, and process constraints.

G start Start: Need to form a C-S bond q1 Is metabolic stability of the final product a key priority? start->q1 pftb Choose (CF3)3CSCl (or related perfluoroalkyl reagent) q1->pftb Yes q2 Is the nucleophile weak (e.g., neutral indole, enol ether)? q1->q2 No nps Choose N-Thioimide (NPS) or (CF3)3CSCl q2->nps Yes q3 Is the nucleophile strong (e.g., organolithium, Grignard)? q2->q3 No ph2s2 Choose Diphenyl Disulfide (Ph2S2) q3->ph2s2 Yes

Caption: A decision tree for selecting an appropriate sulfenylation reagent.

Experimental Protocols: From Theory to Practice

A trustworthy protocol is self-validating. The following methods are representative of standard laboratory practice and include explanations for key steps.

Protocol 1: α-Sulfenylation of Acetophenone using Diphenyl Disulfide

This protocol is based on established procedures for sulfenylating ketone enolates.[1]

  • System Preparation: To an oven-dried, 50 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add diisopropylamine (1.1 eq) to the cooled THF, followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 20 minutes at -78 °C to form lithium diisopropylamide (LDA). Rationale: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the ketone enolate without competing side reactions.

  • Substrate Addition: Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF (5 mL) to the LDA solution. Stir for 45 minutes at -78 °C. Rationale: Slow addition and continued stirring ensure complete deprotonation to the lithium enolate.

  • Sulfenylation: Add a solution of diphenyl disulfide (1.1 eq) in anhydrous THF (5 mL). Allow the reaction to slowly warm to room temperature and stir for 4 hours. Rationale: The enolate acts as the nucleophile, attacking the disulfide. Warming is required to drive the reaction to completion.

  • Quench and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for Ph₂S₂-mediated α-sulfenylation of a ketone.

Protocol 2: (Predicted) α-Sulfenylation using Perfluoro-tert-butylsulfenyl Chloride

This projected protocol is based on the general reactivity of sulfenyl chlorides, adapted for the high reactivity and volatility of a perfluorinated reagent.

  • System Preparation: To an oven-dried, 50 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and acetophenone (1.0 eq). Cool the flask to -78 °C. Rationale: The substrate is present before base addition to ensure any generated enolate reacts immediately.

  • Enolate Formation: Add lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C. Rationale: LHMDS is another strong, non-nucleophilic base suitable for enolate formation.

  • Sulfenylation: Slowly add a pre-cooled (-78 °C) solution of perfluoro-tert-butylsulfenyl chloride (1.1 eq) in anhydrous THF (2 mL). Stir for 30 minutes at -78 °C. Rationale: The high electrophilicity of (CF₃)₃CSCl necessitates low temperatures and immediate reaction with the enolate to prevent side reactions. A pre-cooled solution helps maintain temperature control.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm slowly to -40 °C.

  • Quench and Workup: Quench at -78 °C with saturated aqueous NH₄Cl. Proceed with extraction as described in Protocol 1.

  • Purification: Purify by flash column chromatography. Note: Perfluorinated compounds can have different chromatographic behavior; a solvent system with lower polarity may be required.

Conclusion and Future Outlook

The choice of a sulfenylation reagent is a strategic decision with significant downstream consequences.

  • Diphenyl disulfide remains a cost-effective choice for large-scale syntheses where substrates are compatible with strongly basic conditions.

  • N-(Phenylthio)succinimide offers a superior balance of reactivity and handling, making it a versatile workhorse for general-purpose sulfenylation.

However, perfluoro-tert-butylsulfenyl chloride emerges as a powerful, specialized tool for addressing the modern challenges of drug discovery. Its ability to install a sterically-demanding, metabolically robust, and ¹⁹F NMR-active thioether moiety provides solutions that are simply out of reach for traditional reagents. The primary trade-offs are its predicted handling requirements and potential for reduced reactivity with hindered substrates. For researchers aiming to enhance metabolic stability, introduce a unique steric element, or incorporate a sensitive NMR probe, the exploration of (CF₃)₃CSCl and related perfluoroalkylsulfenylating agents represents a compelling and logical next step in advancing their chemical programs.

References

  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PMC. [Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. ResearchGate. [Link]

  • Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. PMC. [Link]

  • tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. [Link]

  • Silver-mediated oxidative annulation of N-arylthio succinimides with alkynes: direct access to benzo[b]thiophenes. Organic Chemistry Frontiers. [Link]

  • Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC. [Link]

  • Acid-Mediated Oxychalcogenation of o‑Vinylanilides with N‑(Arylthio/arylseleno)succinimides. The Journal of Organic Chemistry. [Link]

  • Perfluoro-tert-butoxy Allyl and Propargyl Ethers. Hong Kong Baptist University Knowledge Transfer Office. [Link]

  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC. [Link]

  • Nickel-Catalyzed Difunctionalization of Alkynyl Bromides with Thiosulfonates and N-Arylthio Succinimides: A Convenient Synthesis of 1,2-Thiosulfonylethenes and 1,1-Dithioethenes. MDPI. [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Chemistry Portal. [Link]

  • Synthesis of perfluoroalkyl thioethers from aromatic thiocyanates by iron-catalysed decarboxylative perfluoroalkylation. ResearchGate. [Link]

  • N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Methods for producing perfluoroalkanedi(sulfonyl chloride).
  • Perfluoro-t-butyl methyl ether. PubChem. [Link]

  • New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society. [Link]

  • Reactivity, Selectivity, and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. Bioconjugate Chemistry. [Link]

  • Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. [Link]

  • A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio). PMC. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Journal of Traditional and Complementary Medicine. [Link]

  • Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology. [Link]

  • Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert- butylation with 1,1-Dibromo-2,2. Angewandte Chemie International Edition. [Link]

  • Catalytic, Enantioselective Sulfenylation of Ketone-Derived Enoxysilanes. Journal of the American Chemical Society. [Link]

  • Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. PMC. [Link]

  • Synthesis of α-sulfenylated carbonyl compounds under metal-free conditions. ResearchGate. [Link]

  • Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology. [Link]

  • An overview on disulfide-catalyzed and -cocatalyzed photoreactions. PMC. [Link]

  • Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. [Link]

  • Structure-reactivity relationship of trifluoromethanesulfenates: discovery of an electrophilic trifluoromethylthiolating reagent. Angewandte Chemie International Edition. [Link]

Sources

Validation

GC-MS Validation Methods for Perfluoro-tert-butylsulfenyl Chloride Reaction Products: A Comparative Guide

Executive Summary & The Analytical Challenge Perfluoro-tert-butylsulfenyl chloride is a premier reagent for installing the highly lipophilic and strongly electron-withdrawing perfluoro-tert-butylthio group ( −SC(CF3​)3​...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Perfluoro-tert-butylsulfenyl chloride is a premier reagent for installing the highly lipophilic and strongly electron-withdrawing perfluoro-tert-butylthio group ( −SC(CF3​)3​ ) into drug candidates and agrochemicals. However, validating the resulting reaction products presents a unique analytical bottleneck.

Because these neutral, highly fluorinated sulfur compounds are extremely volatile, standard liquid chromatography approaches often fail to detect them [1]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the logical alternative, the unique fragmentation physics of the (CF3​)3​CS− group requires a highly specialized, self-validating instrumental approach to prevent false negatives and misidentifications.

Mechanistic Context: Ionization Causality of the (CF3​)3​CS− Group

As a Senior Application Scientist, I frequently observe laboratories failing to detect these products because they rely exclusively on standard Electron Ionization (EI).

The Failure of EI: At 70 eV, the intense ionization energy combined with the extreme stability of the C-F bonds forces the fragmentation energy onto the weaker C-S and C-C bonds. Consequently, the molecular ion ( M+∙ ) is almost entirely absent. The spectra are instead dominated by the trifluoromethyl cation ( CF3+​ , m/z 69) and the perfluoro-tert-butyl cation ( (CF3​)3​C+ , m/z 219). While this confirms the presence of the fluorinated moiety, it fails to validate the intact reaction product.

The Necessity of NCI: To overcome this, we must pivot to Negative Chemical Ionization (NCI). The nine fluorine atoms create a localized electron sink, allowing the molecule to undergo resonance electron capture with extreme efficiency. This preserves the molecular anion ( M−∙ ) or yields a highly specific [M−F]− fragment, providing definitive molecular weight confirmation[2].

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for these specific reaction products, we must compare the performance of gas-phase and liquid-phase modalities.

Analytical ModalitySensitivity (LOD)Structural ElucidationMatrix InterferenceBest Use Case for (CF3​)3​CS− Products
GC-MS (EI) Moderate (ng/mL)High (Extensive fragmentation)HighIdentifying the carbon backbone and confirming the m/z 219 (CF3​)3​C+ fragment.
GC-MS (NCI) Ultra-High (pg/mL)Low (Preserves molecular ion)LowTrace quantitation and definitive molecular weight confirmation of the intact product.
GC-SCD High (pg S/sec)None (Equimolar sulfur only)Very LowAbsolute sulfur counting; differentiating mono-sulfides from disulfide byproducts.
LC-MS/MS (ESI) High (pg/mL)ModerateHigh (Ion suppression)Analyzing non-volatile, polar downstream metabolites only (Poor for neutral precursors).

Self-Validating Experimental Protocol

A self-validating system is one that internally confirms its own accuracy without relying solely on external reference standards—which are rarely available for novel (CF3​)3​CS− reaction products. By splitting the GC effluent between an MS and a Sulfur Chemiluminescence Detector (SCD), we simultaneously acquire structural identity and absolute sulfur molarity[3].

Step-by-Step Methodology

Step 1: Cold Extraction & Matrix Mitigation

  • Action: Extract the reaction mixture using a fluorophilic solvent (e.g., perfluorohexane) at 4°C. Add an internal standard (ISTD) such as a structurally distinct fluorinated thioether.

  • Causality: Neutral perfluoroalkyl thioethers exhibit extreme volatility. Standard evaporative blow-down with nitrogen will cause severe analyte loss. Cold extraction leverages "fluorophilicity" to selectively partition the analyte while preventing evaporative loss.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL into a GC equipped with a heavily deactivated DB-5MS column (30m x 0.25mm x 0.25µm) using pulsed splitless injection (250°C, 30 psi pulse).

  • Causality: The (CF3​)3​CS− group is susceptible to thermal degradation at active silanol sites in the inlet. Deactivation and rapid vapor transfer (pulsed injection) minimize on-column breakdown.

Step 3: Microfluidic Splitting

  • Action: Route the column effluent through a deactivated microfluidic splitter, directing 50% of the flow to the MS and 50% to the SCD.

  • Causality: Simultaneous detection ensures that the structural data (MS) and the sulfur quantitation data (SCD) are perfectly retention-time aligned, eliminating peak-matching ambiguity in complex reaction mixtures.

Step 4: Dual-Mode Mass Spectrometry

  • Action: Execute the MS in EI mode (70 eV) for the initial run, and NCI mode (using methane as reagent gas) for the secondary run.

  • Causality: EI provides the fragmentation fingerprint; NCI leverages the electronegativity of the nine fluorines to capture thermal electrons, providing the intact molecular mass.

Step 5: Data Synthesis & Validation

  • Action: Calculate the empirical sulfur ratio by dividing the SCD peak area by the NCI molecular ion peak area.

  • Causality: Because the SCD provides an equimolar response to sulfur regardless of the parent structure, this ratio instantly identifies whether a novel peak is the desired mono-sulfide product or a disulfide byproduct (e.g., from sulfenyl chloride dimerization), validating the structure without a synthesized analytical standard.

Workflow Visualization

G A Reaction Mixture (CF3)3CS- Products B Cold Extraction & Column Deactivation A->B C GC Separation (Inert DB-5MS) B->C D Microfluidic Effluent Splitter C->D E GC-MS (EI) Structural Fragments D->E F GC-MS (NCI) Molecular Anion D->F G GC-SCD Equimolar Sulfur D->G H Self-Validating Data Synthesis E->H F->H G->H

Workflow for self-validating GC-MS/SCD analysis of perfluoro-tert-butylsulfenyl derivatives.

References

  • Analysis of Perfluorooctanesulfonate Isomers and Other Perfluorinated Alkyl Acids in Serum by In-Port Arylation Gas Chromatography Negative Chemical Ionization–Mass Spectrometry Source: ACS Publications (Environmental Science & Technology Letters) URL:[Link]

  • Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD Source: Shimadzu Application Notes URL:[Link]

  • The Role of SPME Combined with GC–MS for PFAS Analysis Source: LCGC International URL:[Link]

Sources

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